Thieno[3,2-b]thiophene-2-sulfonyl chloride
Description
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Properties
IUPAC Name |
thieno[3,2-b]thiophene-5-sulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClO2S3/c7-12(8,9)6-3-5-4(11-6)1-2-10-5/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXAJDJLURXQMQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1SC(=C2)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClO2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Thieno[3,2-b]thiophene-2-sulfonyl chloride CAS 2503207-46-1
An In-depth Technical Guide to Thieno[3,2-b]thiophene-2-sulfonyl chloride (CAS 2503207-46-1)
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist
Executive Summary
Thieno[3,2-b]thiophene-2-sulfonyl chloride is an emergent, highly functionalized building block centered on the thieno[3,2-b]thiophene core. This fused heterocyclic system is a "privileged scaffold," demonstrating significant utility in both materials science and medicinal chemistry.[1] Its rigid, planar, and electron-rich nature imparts unique electronic properties, making it a cornerstone for organic semiconductors.[1][2] Concurrently, its derivatives have shown promise across various therapeutic areas, acting as potent modulators of biological targets such as the GPR35 receptor.[3] The introduction of a sulfonyl chloride moiety at the 2-position transforms this stable aromatic core into a versatile reactive intermediate. This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and application, offering field-proven insights into its effective utilization in research and development.
Nomenclature and Physicochemical Profile
The structural identity and physical characteristics of a reagent are foundational to its successful application.
-
Systematic Name: Thieno[3,2-b]thiophene-2-sulfonyl chloride
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CAS Number: 2503207-46-1
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Molecular Formula: C₆H₃ClO₂S₃
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Molecular Weight: 238.74 g/mol
Physicochemical Properties
Quantitative data for the title compound is not widely published. Therefore, properties are extrapolated from the parent scaffold, Thieno[3,2-b]thiophene (CAS 251-41-2), and the analogous Thiophene-2-sulfonyl chloride (CAS 16629-19-9), providing a scientifically grounded estimation for experimental design.
| Property | Value (Estimated) | Justification & Expert Commentary |
| Appearance | White to off-white or pale yellow solid | The parent thieno[3,2-b]thiophene is a white solid.[4][5] Sulfonyl chlorides are often crystalline solids. Color may increase with trace impurities or degradation. |
| Melting Point (°C) | > 58 °C | The parent scaffold melts at 53-58 °C.[5] The addition of the polar, heavier sulfonyl chloride group is expected to increase the melting point due to stronger intermolecular forces. |
| Solubility | Soluble in chlorinated solvents (DCM, chloroform), ethers (THF, Diethyl ether), and aprotic polar solvents (DMF, DMSO). Insoluble in water. | Standard for sulfonyl chlorides. The nonpolar aromatic core contributes to solubility in organic media. |
| Stability | Moisture-sensitive; handle under inert atmosphere (N₂ or Ar). Thermally stable at room temperature. | Critical Insight: The sulfonyl chloride moiety is highly susceptible to hydrolysis, reacting with water to form the corresponding sulfonic acid. This is a primary failure mode in reactions and storage. Analogous sulfonyl chlorides are known to react with moisture.[6] |
Synthesis and Mechanistic Considerations
The preparation of Thieno[3,2-b]thiophene-2-sulfonyl chloride leverages well-established thiophene chemistry. The most direct and industrially scalable approach involves the electrophilic sulfonation of the parent heterocycle.
Proposed Synthetic Workflow
The synthesis is a two-step process starting from the commercially available Thieno[3,2-b]thiophene.
Caption: Proposed synthesis of the title compound.
Causality Behind Experimental Choices:
-
Step 1: Sulfonation: The C2 and C5 positions of the thieno[3,2-b]thiophene ring are the most electron-rich and sterically accessible, making them highly susceptible to electrophilic aromatic substitution. Chlorosulfonic acid is a potent sulfonating agent that directly introduces the -SO₃H group. The reaction must be performed at low temperatures (typically 0 °C) to control the strong exotherm and prevent polysubstitution or degradation of the sensitive heterocyclic core.
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Step 2: Chlorination: The resulting sulfonic acid is converted to the more reactive sulfonyl chloride. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation. It reacts with the sulfonic acid to form the sulfonyl chloride, with the byproducts (SO₂ and HCl) being gaseous, which drives the reaction to completion. A catalytic amount of DMF is often added to form the Vilsmeier reagent in situ, which accelerates the chlorination.
Reactivity and Synthetic Utility
The synthetic power of this reagent lies in the reactivity of the sulfonyl chloride group. It serves as a potent electrophile, enabling the facile formation of sulfonamides and sulfonate esters, which are key functional groups in pharmaceuticals and materials.
Caption: Core reactivity pathways of the title compound.
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Sulfonamide Formation: This is arguably the most critical reaction. The reaction with primary or secondary amines in the presence of a non-nucleophilic base (like pyridine or triethylamine) proceeds rapidly to yield stable sulfonamides. This linkage is a cornerstone of medicinal chemistry, found in countless diuretic, antibiotic, and anti-inflammatory drugs.
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Sulfonate Ester Formation: Reaction with alcohols or phenols provides sulfonate esters. These esters are not only stable functional groups but also excellent leaving groups in nucleophilic substitution reactions, providing a pathway to introduce other functionalities.
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Friedel-Crafts Sulfonylation: In the presence of a Lewis acid catalyst (e.g., AlCl₃), the sulfonyl chloride can react with other aromatic rings to form diaryl sulfones, a structural motif used in high-performance polymers and some bioactive molecules.
Applications in Research and Development
The value of this reagent is defined by the applications of the molecules it helps create. Its utility spans two major R&D sectors.
Drug Discovery and Medicinal Chemistry
The thieno[3,2-b]thiophene scaffold is a bio-isostere for naphthalene and other fused aromatic systems, offering a similar size and shape but with distinct electronic properties and metabolic profiles.
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G-Protein Coupled Receptors (GPCRs): Derivatives of thieno[3,2-b]thiophene-2-carboxylic acid have been identified as potent agonists for GPR35, an orphan GPCR implicated in inflammatory processes.[3] Using the sulfonyl chloride to build libraries of sulfonamides allows for extensive Structure-Activity Relationship (SAR) exploration, tuning properties like potency, selectivity, and pharmacokinetics.
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Kinase Inhibition: The sulfonamide group is a classic hydrogen bond donor/acceptor and can be used to anchor ligands into the ATP-binding site of protein kinases, a major class of oncology targets.
Materials Science and Organic Electronics
The rigid, planar thieno[3,2-b]thiophene core promotes π-π stacking, which is essential for efficient charge transport in organic semiconductor materials.[1][2]
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Organic Field-Effect Transistors (OFETs): Polymers and small molecules incorporating this core are used as the active layer in OFETs.[1][2] The sulfonyl group can be used to attach solubilizing side chains or to electronically tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the material.
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Organic Photovoltaics (OPVs): As a component of donor-acceptor polymers, the electron-rich thieno[3,2-b]thiophene unit helps to control the optical bandgap and solar energy absorption of OPV materials.[2]
Exemplary Experimental Protocol: Sulfonamide Synthesis
This protocol details a representative synthesis of a sulfonamide derivative, a common application for this reagent. It is a self-validating system, including steps for purification and confirmation.
Objective: To synthesize N-benzyl-thieno[3,2-b]thiophene-2-sulfonamide.
Materials:
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Thieno[3,2-b]thiophene-2-sulfonyl chloride (1.0 eq)
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Benzylamine (1.1 eq)
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Pyridine (2.0 eq)
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Dichloromethane (DCM), anhydrous
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1M Hydrochloric Acid (HCl)
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Saturated Sodium Bicarbonate (NaHCO₃) solution
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Brine (Saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
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Reaction Setup: To a flame-dried round-bottom flask under an atmosphere of dry nitrogen, add Thieno[3,2-b]thiophene-2-sulfonyl chloride (1.0 eq).
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Solvent Addition: Dissolve the sulfonyl chloride in anhydrous DCM (approx. 0.1 M concentration).
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Cooling: Cool the solution to 0 °C using an ice-water bath. Causality: This step is crucial to manage the exotherm upon amine addition and to ensure selective, controlled reaction.
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Reagent Addition: Slowly add pyridine (2.0 eq) followed by the dropwise addition of benzylamine (1.1 eq). A white precipitate (pyridinium hydrochloride) will form.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.
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Workup - Quenching: Quench the reaction by adding 1M HCl. Transfer the mixture to a separatory funnel.
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Workup - Extraction: Separate the layers. Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally brine. Causality: The acid wash removes excess pyridine and benzylamine. The bicarbonate wash removes any trace of unreacted acid.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the resulting crude solid by flash column chromatography on silica gel or by recrystallization (e.g., from ethanol/water) to yield the pure sulfonamide.
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Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Safety, Handling, and Storage
As a reactive sulfonyl chloride, this compound requires careful handling. The safety profile is analogous to other thiophenesulfonyl chlorides.[7][8][9]
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Hazard Class: Corrosive. Causes severe skin burns and eye damage.[7][9] May cause respiratory irritation.
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Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. All manipulations should be performed in a certified chemical fume hood.
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Handling: Use only in a well-ventilated area.[10] Avoid breathing dust/fumes.[7][10] Wash hands thoroughly after handling.[10] The compound is moisture-sensitive; handle under an inert atmosphere whenever possible.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[10] The use of a desiccator is recommended for long-term storage. Keep away from incompatible materials such as water, strong bases, alcohols, and amines.[7]
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Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[7][10]
Conclusion
Thieno[3,2-b]thiophene-2-sulfonyl chloride is more than just a chemical intermediate; it is an enabling tool for innovation in drug discovery and materials science. Its well-defined reactivity, combined with the favorable properties of the core scaffold, provides a direct and reliable route to novel, high-value molecules. By understanding its synthesis, reactivity, and handling requirements as detailed in this guide, researchers can effectively harness its potential to accelerate their development programs.
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An In-depth Technical Guide on Thieno[3,2-b]thiophene-2-sulfonyl chloride
Introduction
The thieno[3,2-b]thiophene (TT) scaffold is a fused heterocyclic system that has garnered significant attention in both medicinal chemistry and materials science.[1][2] Its rigid, planar, and electron-rich structure provides an excellent platform for developing novel therapeutic agents and advanced organic electronic materials.[1][3] The introduction of a sulfonyl chloride group at the 2-position transforms the stable TT core into a highly versatile reactive intermediate, thieno[3,2-b]thiophene-2-sulfonyl chloride. This guide provides a comprehensive technical overview of this key building block, covering its structure, properties, synthesis, reactivity, and applications, tailored for researchers and professionals in drug development and materials science.
Molecular Structure and Physicochemical Properties
Thieno[3,2-b]thiophene-2-sulfonyl chloride is an aromatic sulfonyl chloride built upon the C₆H₄S₂ fused ring system. The electron-withdrawing sulfonyl chloride group significantly influences the electronic properties of the heterocyclic core, making the sulfur atom of the -SO₂Cl group highly electrophilic and the aromatic protons more deshielded.
Diagram 1: Chemical Structure of Thieno[3,2-b]thiophene-2-sulfonyl chloride
A 2D representation of the thieno[3,2-b]thiophene-2-sulfonyl chloride molecule.
Table 1: Physicochemical and Spectroscopic Data
| Property | Value | Source |
| Molecular Formula | C₆H₃ClO₂S₃ | Inferred |
| Molecular Weight | 238.74 g/mol | Inferred |
| Appearance | Likely a solid (parent TT is a white solid) | [4] |
| ¹H NMR | Protons on the thiophene rings would appear in the aromatic region (δ 7.0-8.5 ppm), shifted downfield due to the -SO₂Cl group. | [2][5] |
| ¹³C NMR | Aromatic carbons would appear between δ 120-150 ppm. The carbon attached to the sulfonyl group would be significantly downfield. | [2][6] |
| IR Spectroscopy | Characteristic strong absorptions for S=O stretching (approx. 1370-1380 cm⁻¹ and 1170-1190 cm⁻¹) and S-Cl stretching. | N/A |
| Mass Spectrometry | Molecular ion peak (M⁺) expected at m/z 238, with characteristic isotopic pattern for chlorine (M+2 peak at ~33% intensity) and sulfur. | [7] |
Note: Specific experimental data for the sulfonyl chloride derivative is scarce in public literature; values are extrapolated from the parent compound and related sulfonyl chlorides.[8]
Synthesis and Purification
The most direct and common method for synthesizing aryl sulfonyl chlorides is the chlorosulfonation of the corresponding aromatic compound. This involves reacting the parent heterocycle, thieno[3,2-b]thiophene, with a strong chlorinating and sulfonating agent like chlorosulfonic acid (ClSO₃H).
Causality Behind Experimental Choices:
-
Reagent: Chlorosulfonic acid is a powerful and inexpensive reagent for introducing the -SO₂Cl group directly onto aromatic rings.
-
Solvent: Often, the reaction can be run neat or in an inert, chlorinated solvent like dichloromethane (DCM) or chloroform at low temperatures to control the high reactivity and exothermicity of the reaction.
-
Temperature Control: The reaction is initiated at 0°C or below to prevent side reactions and degradation of the substrate. Allowing the reaction to slowly warm to room temperature ensures completion.
-
Quenching: The reaction is carefully quenched by pouring it onto ice water. This serves two purposes: it destroys any excess chlorosulfonic acid and precipitates the water-insoluble product, thieno[3,2-b]thiophene-2-sulfonyl chloride.
Diagram 2: Synthetic Workflow
A typical laboratory workflow for the chlorosulfonation of thieno[3,2-b]thiophene.
Detailed Experimental Protocol: Chlorosulfonation
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve thieno[3,2-b]thiophene (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0°C using an ice-salt bath.
-
Reagent Addition: Add chlorosulfonic acid (2.0-3.0 eq) dropwise to the stirred solution via the dropping funnel over 30 minutes. Maintain the internal temperature below 5°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture into a beaker containing a stirred mixture of crushed ice and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM.
-
Washing & Drying: Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
Purification: The crude thieno[3,2-b]thiophene-2-sulfonyl chloride can be purified by recrystallization from a suitable solvent (e.g., hexanes/ethyl acetate) or by silica gel column chromatography.
Chemical Reactivity and Key Transformations
The reactivity of thieno[3,2-b]thiophene-2-sulfonyl chloride is dominated by the highly electrophilic sulfur atom of the sulfonyl chloride group. This makes it an excellent substrate for nucleophilic substitution reactions, primarily with amines and alcohols, to form stable sulfonamides and sulfonate esters, respectively.
1. Sulfonamide Formation: This is arguably the most important transformation, as the sulfonamide functional group is a key pharmacophore in many clinically approved drugs. The reaction proceeds via nucleophilic attack of a primary or secondary amine on the sulfonyl chloride.
2. Sulfonate Ester Formation: Reaction with alcohols or phenols in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) yields the corresponding sulfonate esters.
Diagram 3: Reaction with a Primary Amine
A simplified mechanism for the formation of a sulfonamide from a primary amine.
Applications in Research and Development
The thieno[3,2-b]thiophene core is a privileged structure in both drug discovery and materials science, and the sulfonyl chloride derivative serves as a critical entry point for diversification.[1]
Medicinal Chemistry:
-
Enzyme Inhibitors: The thieno[3,2-b]thiophene-2-sulfonamide moiety has been explored as a scaffold for various enzyme inhibitors, including carbonic anhydrase inhibitors.[9]
-
GPCR Ligands: Derivatives of the core structure, such as thieno[3,2-b]thiophene-2-carboxylic acids, have been identified as potent agonists for G protein-coupled receptors like GPR35, which is implicated in inflammatory diseases.[1][10] The sulfonyl chloride allows for the synthesis of sulfonamide isosteres of these carboxylic acids.
-
Antiproliferative Agents: Certain thieno[3,2-b]thiophene derivatives have shown potential as antiproliferative agents, making the core an interesting starting point for oncology research.[9]
Materials Science:
-
Organic Electronics: The parent thieno[3,2-b]thiophene is a fundamental building block for organic semiconductors used in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[3][11][12] Its rigidity and extended π-conjugation facilitate efficient charge transport.[3]
-
Hole Transport Materials: The electron-rich nature of the TT core makes it suitable for designing hole transport materials (HTMs) for perovskite solar cells and organic light-emitting diodes (OLEDs).[11][13] While the sulfonyl chloride itself is not typically incorporated into the final material, it can be used in precursor synthesis to attach other functional groups.
Handling, Storage, and Safety
As a sulfonyl chloride, this compound must be handled with appropriate care.
-
Hazards: Sulfonyl chlorides are corrosive and react violently with water, releasing hydrochloric acid (HCl) gas.[14] They are lachrymators and can cause severe burns to the skin and eyes.[8][15] Inhalation can cause respiratory tract irritation.[14]
-
Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[16][17] Avoid contact with skin, eyes, and clothing.[14]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from moisture and incompatible materials such as strong bases, alcohols, and amines.[14][15] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation.[17]
-
Spills: In case of a spill, absorb with an inert, dry material (e.g., sand or vermiculite) and place in a sealed container for disposal. Do not use water to clean up spills.[14]
Conclusion
Thieno[3,2-b]thiophene-2-sulfonyl chloride is a pivotal chemical intermediate that bridges the gap between the stable, aromatic thienothiophene core and a vast array of functionalized derivatives. Its predictable reactivity, primarily through nucleophilic substitution, makes it an indispensable tool for chemists. For drug development professionals, it provides a direct route to sulfonamides, a well-established and valuable class of therapeutic agents. For materials scientists, it offers a pathway to modify a high-performance organic semiconductor core, enabling the fine-tuning of electronic properties for next-generation devices. A thorough understanding of its synthesis, handling, and chemical behavior is essential for unlocking its full potential in these advanced research fields.
References
- Dithieno[3,2-b:2′,3′-d]thiophene (DTT): an emerging heterocyclic building block for future organic electronic materials & functional supramolecular chemistry. RSC Publishing.
- An In-depth Technical Guide to the Discovery and History of Thieno[3,2-b]thiophene Compounds. Benchchem.
- Thieno[3,2-b]thiophene oligomers and their applications as p-type organic semiconductors. Journal of Materials Chemistry (RSC Publishing).
- Thieno[3,2-b]thiophene and triphenylamine-based hole transport materials for perovskite solar cells. Frontiers.
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Comparative Technical Guide: Thieno[3,2-b]thiophene vs. Thieno[2,3-b]thiophene Sulfonyl Chlorides
Topic: Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Materials Scientists
Executive Summary
This technical guide provides a rigorous comparison between the two primary isomers of thienothiophene sulfonyl chlorides: thieno[3,2-b]thiophene-2-sulfonyl chloride (TT-3,2-SO2Cl) and thieno[2,3-b]thiophene-2-sulfonyl chloride (TT-2,3-SO2Cl) .
While both isomers share the formula
Structural & Electronic Foundations
The core difference lies in the fusion of the thiophene rings.[1] This geometric isomerism fundamentally alters the dipole moment and frontier molecular orbitals (FMOs).[1]
Isomer Topology[1]
| Feature | Thieno[3,2-b]thiophene (TT-3,2) | Thieno[2,3-b]thiophene (TT-2,3) |
| Symmetry | ||
| Shape | Linear, "Trans-like" fusion | Bent, "Cis-like" fusion |
| Dipole Moment | 0 D (in unsubstituted core) | Non-zero (due to vector addition of S atoms) |
| Packing | Herringbone/Lamellar (High crystallinity) | Lower symmetry packing |
| Stability | Thermodynamically more stable | Slightly less stable; harder to synthesize |
Electronic Implications[1]
-
TT-3,2: The linear conjugation path allows for superior electron delocalization.[1] In solid-state applications (OFETs), this isomer facilitates closer
stacking, leading to higher charge carrier mobilities.[2] -
TT-2,3: The bent structure introduces a permanent dipole and curvature.[1] In medicinal chemistry, this "kink" can be exploited to fit into non-linear hydrophobic pockets of enzymes (e.g., Carbonic Anhydrase) that linear analogs cannot access.[1]
Synthetic Pathways & Regioselectivity[1][3]
Synthesis of the sulfonyl chloride derivative relies on Electrophilic Aromatic Substitution (EAS).[1] Understanding the regiochemistry is critical to avoiding isomeric mixtures.[1]
Regioselectivity Logic
Both systems direct electrophiles to the
-
Mechanism: The
-carbon is adjacent to the sulfur atom, which stabilizes the Wheland intermediate via resonance.[1] The -position (C3) is significantly less reactive. -
Outcome: Direct chlorosulfonation of the parent core yields the 2-sulfonyl chloride almost exclusively.[1]
Synthesis Workflow (Graphviz)[1]
Figure 1: Decision matrix for synthesizing thienothiophene sulfonyl chlorides. Method A is preferred for the unsubstituted core due to scalability.
Experimental Protocols
Safety Warning: Chlorosulfonic acid is violently reactive with water.[1] All operations must be performed in a fume hood with anhydrous precautions.
Protocol A: Direct Chlorosulfonation (Standard)
This protocol is optimized for Thieno[3,2-b]thiophene-2-sulfonyl chloride .
-
Preparation: Charge a dry 3-neck round-bottom flask with Chlorosulfonic acid (5.0 equiv) . Cool to 0°C using an ice/salt bath.
-
Addition: Dissolve Thieno[3,2-b]thiophene (1.0 equiv) in minimal anhydrous DCM (optional, can be added neat if solid addition is controlled). Add dropwise/portion-wise to the acid over 30 minutes. Maintain internal temp < 5°C.
-
Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir for 2–4 hours. Monitor by TLC (mini-workup required: quench aliquot in MeOH).
-
Quench: Pour the reaction mixture slowly onto crushed ice (10x volume) with vigorous stirring. The sulfonyl chloride will precipitate as a solid or oil.[1]
-
Isolation: Extract with Dichloromethane (DCM) (3x). Wash organic layer with cold water and brine.[1] Dry over
.[1] -
Purification: Concentrate in vacuo. Recrystallize from Hexane/CHCl3 if necessary.
Protocol B: Lithiation Route (High Regiocontrol)
Recommended for Thieno[2,3-b]thiophene if high purity is required or if the core has other acid-sensitive groups.[1]
-
Lithiation: Dissolve TT-2,3 (1.0 equiv) in dry THF at -78°C . Add n-BuLi (1.1 equiv) dropwise.[1] Stir for 1 hour.
-
Sulfination: Bubble dry
gas into the solution for 15 minutes. The mixture typically turns pale yellow (formation of lithium sulfinate).[1] Warm to RT. -
Chlorination: Add N-Chlorosuccinimide (NCS, 1.1 equiv) dissolved in THF.[1] Stir for 2 hours.
-
Workup: Quench with water, extract with EtOAc. This method avoids the harsh acidic conditions of Protocol A.[1]
Applications & Utility
Medicinal Chemistry (Sulfonamides)
The sulfonyl chloride is the "warhead" precursor for sulfonamides (
-
Carbonic Anhydrase Inhibitors (CAIs): Thienothiophene sulfonamides mimic acetazolamide but with altered lipophilicity.[1]
-
TT-3,2 derivatives: Often show higher plasma protein binding due to planarity.[1]
-
TT-2,3 derivatives: The "bent" shape allows specific interaction with the hydrophobic patch of the CA active site, potentially improving isoform selectivity (e.g., hCA IX vs hCA II).
-
Organic Electronics (OPV/OFET)
-
Acceptor Units: The sulfonyl group is electron-withdrawing.[1] Converting the chloride to a sulfonamide or sulfonate ester creates strong acceptor units for Donor-Acceptor polymers.[1]
-
Crystal Engineering: TT-3,2-SO2Cl derivatives crystallize in lamellar motifs, essential for charge transport layers in perovskite solar cells.[1]
Structure-Property Logic Flow[1]
Figure 2: Structure-Activity Relationship (SAR) guiding the choice between isomers.
References
-
Fuller, L. S., et al. (1997).[1] "Thienothiophenes.[1][2][3][4][5][6][7][8][9][10] Part 2. Synthesis, metallation and bromine–lithium exchange."[1][11] Journal of the Chemical Society, Perkin Transactions 1. Link
-
Mazhari, R., et al. (2023).[1][3] "Electrophilic substitution reactions of thiophene and thieno[2,3-b]thiophene heterocycles: a DFT study." Pure and Applied Chemistry. Link
-
Bahrami, K., et al. (2009).[1][12] "Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides." Journal of Organic Chemistry. Link
-
McCulloch, I., et al. (2006).[1] "Liquid-crystalline semiconducting polymers with high charge-carrier mobility."[1] Nature Materials.[1] (Seminal work on TT-3,2 polymers). Link
-
PubChem Compound Summary. "Thieno[3,2-b]thiophene."[1] National Center for Biotechnology Information.[1] Link
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Introduction: The Thienothiophene Core and the Influence of the Sulfonyl Group
An In-Depth Technical Guide to the Electronic Properties of Thienothiophene Sulfonyl Derivatives
For Researchers, Scientists, and Drug Development Professionals
Thienothiophenes, which consist of two fused thiophene rings, are a class of heterocyclic compounds that have garnered significant attention in the field of organic electronics.[1] Their rigid, planar structure facilitates strong π-π stacking and efficient intramolecular charge transfer, making them excellent building blocks for organic semiconductors.[1] These materials are integral components in devices like organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).[2][3]
The functionalization of the thienothiophene core allows for the precise tuning of its electronic properties. One of the most powerful strategies for modulating these properties is the introduction of a sulfonyl group (-SO₂-), which is formed by the oxidation of a sulfur atom within the thiophene ring. The sulfonyl group acts as a potent electron-withdrawing moiety, dramatically altering the electronic landscape of the molecule. This guide provides an in-depth exploration of the synthesis, characterization, and computational modeling of thienothiophene sulfonyl derivatives, offering field-proven insights for researchers in materials science and drug development.
Modulating Electronic Structure: The Impact of the Sulfonyl Moiety
The introduction of a sulfonyl group profoundly impacts the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This modification is central to tailoring the material for specific electronic applications.
The two oxygen atoms in the sulfonyl group are highly electronegative, exerting a strong electron-withdrawing inductive effect. This effect significantly lowers the energy levels of both the HOMO and LUMO. A lower HOMO level generally imparts greater stability to the material in ambient conditions, as it becomes more resistant to oxidation. A lower LUMO level can facilitate electron injection from electrodes, a crucial factor for developing n-type semiconductor materials.[4]
Studies on poly(thienothiophene) derivatives have quantitatively demonstrated these effects. Upon sulfur oxidation to form the thieno[3,2-b]thiophene-4,4-dioxide unit, both HOMO and LUMO energy levels decrease substantially. For instance, in one study, the LUMO and HOMO levels of a poly(thienothiophene vinylene) derivative decreased by 0.59 eV and 0.35 eV, respectively, after oxidation.[4] This also leads to a red-shift (a shift to longer wavelengths) in the material's optical absorption spectrum, indicating a narrowing of the optical band gap.[4]
Table 1: Effect of Sulfur Oxidation on the Electronic Properties of Poly(thienothiophene) Derivatives
| Polymer | Feature | HOMO (eV) | LUMO (eV) | Optical Band Gap (eV) | Absorption Peak (Film, nm) |
|---|---|---|---|---|---|
| P1 | Thieno[3,2-b]thiophene | -5.15 | -2.80 | 2.35 | 542 |
| P2 | Thieno[3,2-b]thiophene-4,4-dioxide | -5.50 | -3.39 | 2.11 | 630 |
| P3 | Thieno[3,2-b]thiophene-co-thiophene | -5.21 | -2.71 | 2.50 | 480 |
| P4 | Thieno[3,2-b]thiophene-4,4-dioxide-co-thiophene | -5.60 | -3.58 | 2.02 | 564 |
Data synthesized from He et al., J Phys Chem B, 2009.[4]
Synthesis of Thienothiophene Sulfonyl Derivatives
A brief overview of synthetic pathways is essential for understanding the context of these materials. The synthesis typically involves two key stages: the construction of the core thienothiophene scaffold and the subsequent oxidation of the sulfur atom.
-
Scaffold Construction : Palladium-catalyzed cross-coupling reactions, such as Stille and Suzuki couplings, are commonly employed to build the polymer backbone or assemble the core molecule from smaller brominated or stannylated precursors.[5]
-
Sulfur Oxidation : The conversion of the sulfide in the thiophene ring to a sulfone (dioxide) is typically achieved using strong oxidizing agents. This step must be carefully controlled to achieve the desired degree of oxidation without degrading the rest of the molecule.
Below is a conceptual workflow for the synthesis process.
Experimental Characterization of Electronic Properties
To validate theoretical predictions and understand the real-world performance of these materials, a suite of characterization techniques is employed.
Cyclic Voltammetry (CV) for HOMO/LUMO Energy Level Determination
Cyclic voltammetry is a powerful electrochemical technique used to probe the redox behavior of molecules.[6] By measuring the onset potentials for oxidation and reduction, one can estimate the HOMO and LUMO energy levels, respectively.[7][8][9]
Causality Behind Experimental Choices:
-
Three-Electrode System: A three-electrode setup (working, reference, and counter electrode) is crucial.[7] It allows the potential of the working electrode (where the reaction of interest occurs) to be precisely controlled relative to a stable reference electrode (e.g., Ag/AgCl), while the current flows through the counter electrode, preventing the reference electrode from being polarized.
-
Inert Atmosphere: The experiment must be conducted under an inert atmosphere (e.g., by purging with nitrogen or argon).[7] This is to prevent atmospheric oxygen and water from interfering with the electrochemical measurements, as they can be electrochemically active.
-
Internal Standard: A standard with a known, stable redox potential, such as the ferrocene/ferrocenium (Fc/Fc⁺) couple, is often added. This serves as an internal reference point, allowing for more accurate and comparable energy level calculations across different experimental setups.
Detailed Protocol for Cyclic Voltammetry:
-
Preparation: In a glovebox or inert atmosphere, prepare a solution containing the thienothiophene sulfonyl derivative (typically ~1 mM) and a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in an anhydrous, degassed solvent (e.g., acetonitrile or dichloromethane).
-
Electrode Setup: Assemble the three-electrode electrochemical cell. A glassy carbon or platinum electrode serves as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl or saturated calomel electrode (SCE) as the reference electrode.[7]
-
Degassing: Fill the cell with the prepared solution and deoxygenate by purging with high-purity nitrogen or argon for at least 10 minutes.[7]
-
Measurement: Perform the cyclic voltammetry scan using a potentiostat. The potential is swept from an initial value, to a vertex potential, and then back.
-
Calibration: After the measurement, add a small amount of ferrocene as an internal standard and record its voltammogram.
-
Data Analysis: Determine the onset oxidation potential (E_onset,ox) and onset reduction potential (E_onset,red) from the voltammogram.[8] Calculate the HOMO and LUMO energies using the following empirical formulas, referencing the Fc/Fc⁺ couple (often assumed to be -4.8 eV or -5.1 eV below vacuum):
-
E_HOMO (eV) = -[E_onset,ox vs Fc/Fc⁺ + 4.8]
-
E_LUMO (eV) = -[E_onset,red vs Fc/Fc⁺ + 4.8]
-
UV-Visible (UV-Vis) Spectroscopy for Optical Band Gap Determination
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions.[10] For conjugated molecules, this absorption corresponds to the energy required to promote an electron from the HOMO to the LUMO.[11][12][13] The optical band gap (E_g) can be estimated from the onset of the absorption peak in the spectrum.
Detailed Protocol for UV-Vis Spectroscopy:
-
Solution Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., chloroform, THF).
-
Film Preparation (for solid-state measurement): Create a thin film of the material by spin-coating, drop-casting, or vacuum deposition onto a transparent substrate like quartz or glass.
-
Blank Measurement: Fill a cuvette with the pure solvent (for solution) or use a bare substrate (for film) and record a baseline spectrum.
-
Sample Measurement: Record the absorption spectrum of the sample. The spectrum plots absorbance versus wavelength (λ).
-
Data Analysis: Identify the absorption edge (λ_onset) from the low-energy side of the main absorption band. The optical band gap is calculated using the formula:
-
E_g (eV) = 1240 / λ_onset (nm)
-
Thin-Film Transistor (TFT) for Charge Carrier Mobility Measurement
The organic thin-film transistor (OFET) is a standard device architecture used to measure the charge carrier mobility (μ) of a semiconductor.[14] Mobility is a measure of how quickly charge carriers (electrons or holes) can move through the material under the influence of an electric field, and it is a critical parameter for device performance.
Causality Behind Experimental Choices:
-
Device Architecture: A bottom-gate, top-contact architecture is commonly used. The gate electrode controls the charge accumulation in the semiconductor channel, while the source and drain electrodes inject and collect the charge.
-
Dielectric Layer: A high-quality insulating dielectric layer is essential to prevent leakage current between the gate and the semiconductor channel, ensuring that the device operates in the field-effect mode.
-
Vacuum Probing: Measurements are often performed in a vacuum or inert environment to exclude the effects of ambient air and moisture, which can act as traps for charge carriers and degrade device performance.
Detailed Protocol for TFT Fabrication and Characterization:
-
Substrate Preparation: Start with a heavily doped silicon wafer (which acts as the gate electrode) with a thermally grown layer of silicon dioxide (SiO₂) as the gate dielectric. Clean the substrate meticulously.
-
Semiconductor Deposition: Deposit a thin film (typically 30-50 nm) of the thienothiophene sulfonyl derivative onto the SiO₂ surface via spin-coating, vacuum thermal evaporation, or other deposition techniques.[15]
-
Electrode Deposition: Through a shadow mask, thermally evaporate the source and drain contacts (e.g., Gold) on top of the organic semiconductor film.
-
Annealing: Often, the device is annealed at a specific temperature to improve the molecular ordering in the thin film, which can enhance charge mobility.
-
Electrical Characterization: Place the device in a probe station. Using a semiconductor parameter analyzer, measure the output characteristics (Drain Current I_D vs. Drain-Source Voltage V_DS at various Gate-Source Voltages V_GS) and transfer characteristics (I_D vs. V_GS at a fixed V_DS).
-
Mobility Calculation: The charge carrier mobility (μ) is extracted from the saturation regime of the transfer curve using the following equation:
-
I_D,sat = (W / 2L) * C_i * μ * (V_GS - V_th)²
-
Where W is the channel width, L is the channel length, C_i is the capacitance per unit area of the gate dielectric, and V_th is the threshold voltage.
-
Computational Modeling with Density Functional Theory (DFT)
Computational chemistry provides invaluable insights into the intrinsic electronic properties of molecules, complementing experimental findings. Density Functional Theory (DFT) is a widely used method to predict molecular geometries, frontier orbital energies, and even absorption spectra.[16][17][18]
Causality Behind Method Choices:
-
Functional and Basis Set: The choice of functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)) is a trade-off between accuracy and computational cost.[16][17] B3LYP is a hybrid functional that has shown good performance for many organic molecules. Including polarization (d,p) and diffuse functions is important for accurately describing the electron distribution.
-
Solvent Model: If comparing to solution-phase experiments like CV, incorporating a solvent model (e.g., SMD) can improve the accuracy of the calculated energy levels.[16][19]
Table 2: Comparison of Experimental and DFT-Calculated Electronic Properties
| Property | Experimental (CV) | Calculated (DFT) |
|---|---|---|
| HOMO Energy (eV) | Determined from E_onset,ox | Eigenvalue of HOMO |
| LUMO Energy (eV) | Determined from E_onset,red | Eigenvalue of LUMO |
| Electrochemical Gap (eV) | E_HOMO - E_LUMO | E_HOMO - E_LUMO |
This comparison helps validate the computational model and allows for the predictive design of new materials. Discrepancies often arise from solid-state packing effects not captured in single-molecule calculations.
Conclusion: Structure-Property Relationships and Device Implications
The introduction of a sulfonyl group is a powerful tool for engineering the electronic properties of thienothiophene derivatives. The strong electron-withdrawing nature of the -SO₂- group consistently lowers both the HOMO and LUMO energy levels. This has several important implications for device applications:
-
Improved Air Stability: A deeper HOMO level makes the material less susceptible to oxidation by ambient oxygen, potentially leading to devices with longer operational lifetimes.
-
Tuning for n-Type or Ambipolar Transport: While many thiophene-based materials are inherently p-type (hole-transporting), significantly lowering the LUMO level can facilitate electron injection and transport, opening the door to creating n-type or ambipolar transistors.
-
Modified Optical Properties: The change in the HOMO-LUMO gap directly affects the material's absorption and emission spectra, allowing for the tuning of color and light-harvesting capabilities for applications in OLEDs and organic solar cells.
By combining rational synthetic design with a comprehensive suite of experimental and computational characterization techniques, researchers can harness the unique properties of thienothiophene sulfonyl derivatives to develop the next generation of high-performance organic electronic devices.
References
- CHARACTERIZATION OF ORGANIC SEMICONDUCTORS USING CYCLIC VOLTAMMETRY. (n.d.). Google.
-
Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates. (2024, November 7). MDPI. Retrieved February 25, 2026, from [Link]
-
Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives. (2021, February 20). MDPI. Retrieved February 25, 2026, from [Link]
-
Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds. (n.d.). PMC. Retrieved February 25, 2026, from [Link]
-
Energy level measurement for organic semiconductors. (n.d.). RSC Publishing. Retrieved February 25, 2026, from [Link]
-
The reactions of some thiophene sulfonyl derivatives. (1981). SciSpace. Retrieved February 25, 2026, from [Link]
-
Synthesis, characterization and computational studies of a novel thieno[2,3-b]thiophene derivative. (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link]
-
Fabrication and characterization of thin-film transistor materials and devices. (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link]
-
(PDF) Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives. (2021, February 18). ResearchGate. Retrieved February 25, 2026, from [Link]
-
Exploring Thin Film Transistors (TFTs): Revolutionizing Modern Electronics. (2024, May 10). PreScouter. Retrieved February 25, 2026, from [Link]
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Thin Film Transistor | Definition, Structure, and More. (n.d.). Korvus Technology. Retrieved February 25, 2026, from [Link]
-
Fabrication and characteristics of ZnO-based thin film transistors. (n.d.). IEEE Xplore. Retrieved February 25, 2026, from [Link]
-
Synthesis of Thienothiophenes. (2022, November 21). Encyclopedia.pub. Retrieved February 25, 2026, from [Link]
-
Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives. (2021, February 20). Semantic Scholar. Retrieved February 25, 2026, from [Link]
-
Cyclic voltammetry for energy levels estimation of organic materials. (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link]
-
Regular Article. (n.d.). Physical Chemistry Research. Retrieved February 25, 2026, from [Link]
- Electrical Characterization of Organic Electronic Materials and Devices. (n.d.). Google Books.
-
Thieno[3,4-b]thiophene-Based Novel Small-Molecule Optoelectronic Materials. (2017, April 4). ACS Publications. Retrieved February 25, 2026, from [Link]
-
A theoretical study of the electronic structure and charge transport properties of thieno[2,3-b]benzothiophene based derivatives. (n.d.). RSC Publishing. Retrieved February 25, 2026, from [Link]
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Electrical Characterization of Organic Electronic Materials and Devices. (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link]
-
Thiophene synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 25, 2026, from [Link]
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A Review of the Progress of Thin-Film Transistors and Their Technologies for Flexible Electronics. (n.d.). PMC. Retrieved February 25, 2026, from [Link]
-
Organic Electronics Lab. (n.d.). Research. Retrieved February 25, 2026, from [Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). PMC. Retrieved February 25, 2026, from [Link]
-
Electrical characterization of organic (amorphous) electronic materials. (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link]
-
What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation?. (2016, September 16). Master Organic Chemistry. Retrieved February 25, 2026, from [Link]
-
What Is the Principle of UV-Vis Spectroscopy and Why It Matters. (2025, January 29). Surplus Solutions. Retrieved February 25, 2026, from [Link]
-
Thermoelectrical Characterization of Organic Materials. (2009, June 16). Diva-Portal.org. Retrieved February 25, 2026, from [Link]
-
theoretical investigation of the effect of conjuation of thiophene rings on the charge transport of thienocoronene derivatives. (2021, September 15). SciELO. Retrieved February 25, 2026, from [Link]
-
UV-Visible Spectroscopy. (n.d.). MSU chemistry. Retrieved February 25, 2026, from [Link]
-
14.11: Electronic Spectra: Ultraviolet and Visible Spectroscopy. (2015, July 18). Chemistry LibreTexts. Retrieved February 25, 2026, from [Link]
-
Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. (n.d.). PMC. Retrieved February 25, 2026, from [Link]
-
UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. (2023, December 18). Technology Networks. Retrieved February 25, 2026, from [Link]
-
HOMO and LUMO energies along with HOMO-LUMO energy gap of products 4a-g.. (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link]
-
Thieno[2,3-b]thiophene Derivatives as Potential EGFRWT and EGFRT790M Inhibitors with Antioxidant Activities: Microwave-Assisted Synthesis and Quantitative In Vitro and In Silico Studies. (n.d.). PMC. Retrieved February 25, 2026, from [Link]
-
Influence of sulfur oxidation on the absorption and electronic energy levels of poly(thienothiophene) derivatives. (2009, November 12). PubMed. Retrieved February 25, 2026, from [Link]
-
A Thiophene Backbone Enables Two‐Dimensional Poly(arylene vinylene)s with High Charge Carrier Mobility. (n.d.). MPG.PuRe. Retrieved February 25, 2026, from [Link]
-
Synthesis and Properties of Thieno[3,2-b]thiophene Derivatives for Application of OFET Active Layer. (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link]
-
New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. (n.d.). PMC. Retrieved February 25, 2026, from [Link]
-
The charge mobilities in fused ring Oligothiophenes and their derivatives: influence of molecular structures. (n.d.). PubMed. Retrieved February 25, 2026, from [Link]
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Technical Deep Dive: Thieno[3,2-b]thiophene (TT) in Organic Semiconductors
Topic: Thieno[3,2-b]thiophene Core Building Blocks for Organic Semiconductors Content Type: Technical Whitepaper / Synthetic Guide Audience: Materials Scientists, Organic Chemists, and Device Physicists.
Executive Summary: The "Privileged" Fused Core
In the hierarchy of organic semiconductor building blocks, thieno[3,2-b]thiophene (TT) occupies a "privileged" status. Unlike its isomer thieno[2,3-b]thiophene, the [3,2-b] fusion pattern yields a centrosymmetric, rigid scaffold that maximizes
For researchers developing high-mobility Organic Field-Effect Transistors (OFETs) or non-fullerene acceptors (NFAs) for photovoltaics, the TT core offers three non-negotiable advantages:
-
Quinoidal Resonance Contribution: The fused ring system stabilizes quinoidal resonance forms, effectively lowering the bandgap and increasing the charge carrier hopping rate.
-
Chalcogen-Chalcogen Interactions: The sulfur atoms are positioned to facilitate intermolecular S···S contacts (typically < 3.7 Å), promoting 2D charge transport networks rather than 1D chains.
-
Side-Chain Interdigitation: When incorporated into polymers like PBTTT, the TT unit's linearity allows alkyl side chains to "zip" together (interdigitate), creating highly ordered, terrace-like microstructures.
Structural Mechanics & Electronic Theory
The Centrosymmetry Advantage
The thieno[3,2-b]thiophene core is strictly planar and centrosymmetric (
The "Zipper" Effect in PBTTT
The most famous application of the TT core is Poly[2,5-bis(3-alkylthiophen-2-yl)thieno[3,2-b]thiophene] (PBTTT) . Its record-breaking hole mobility (~1.0 cm²/Vs in unaligned films) arises from a specific supramolecular phenomenon: Side-Chain Interdigitation .
Because the TT unit is compact and linear, it creates "pockets" along the polymer backbone that allow the alkyl chains of adjacent lamellae to interpenetrate. This locks the
Logic Flow: From Structure to Mobility
The following diagram illustrates the causal link between the TT core structure and device performance.
Caption: Causal pathway linking the intrinsic structural properties of the TT core to macroscopic device mobility.
Synthetic Pathways: Building the Core
Reliable access to the TT core is the bottleneck for many labs. While commercial sources exist, in-house synthesis allows for facile modification (e.g., isotope labeling or specific functionalization).
The "Thiolate" Route (Method 1)
The most robust synthetic route involves the ring closure of a thiolated intermediate derived from 3-bromothiophene. This method avoids high-temperature gas-phase reactions and uses standard laboratory glassware.
Retrosynthetic Analysis:
Thieno[3,2-b]thiophene
Synthesis Workflow Diagram
Caption: Step-by-step synthetic workflow from commodity chemical to polymerization-ready monomer.
Experimental Protocols (Self-Validating)
The following protocols are designed to be self-validating : if the color changes or physical states described do not occur, the experiment should be paused.
Protocol A: Synthesis of 2,5-Dibromothieno[3,2-b]thiophene
Target: The primary monomer for Stille/Suzuki polymerizations.
Reagents:
-
Thieno[3,2-b]thiophene (1.0 eq)
-
N-Bromosuccinimide (NBS) (2.1 eq)
-
DMF (Dimethylformamide) (0.2 M concentration relative to substrate)
-
Chloroform (Extraction)
Procedure:
-
Dissolution: Dissolve thieno[3,2-b]thiophene in DMF in a round-bottom flask wrapped in aluminum foil (light exclusion is critical to prevent radical side-reactions).
-
Addition: Cool the solution to 0°C in an ice bath. Add NBS portion-wise over 20 minutes.
-
Validation Check: The solution should darken slightly but remain transparent. Precipitation may occur as the product forms.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.
-
Quench: Pour the reaction mixture into 5x volume of ice water.
-
Validation Check: A thick white/off-white precipitate must form immediately. If the solution remains clear, the reaction has failed or the product is solubilized (unlikely in water).
-
-
Purification: Filter the solid. Recrystallize from ethanol or chloroform/hexane.
-
Target Properties: White crystalline needles. Melting point ~132-134°C.
-
NMR Validation:
H NMR (CDCl ) should show a singlet at 7.18 ppm. Any splitting indicates incomplete bromination (monobromo impurity).
-
Protocol B: Stille Polymerization (PBTTT Synthesis)
Target: High molecular weight polymer.
Reagents:
-
2,5-Dibromothieno[3,2-b]thiophene (1.0 eq)
-
5,5'-Bis(trimethylstannyl)-3,3'-dialkyl-2,2'-bithiophene (1.0 eq)
-
Pd
(dba) (2 mol%) / P(o-tol) (8 mol%) -
Chlorobenzene (anhydrous)
Critical Control Points:
-
Stoichiometry: The 1:1 ratio must be exact (within 0.1 mg precision) to achieve high Molecular Weight (
). -
Oxygen Removal: Freeze-pump-thaw (3 cycles) is mandatory. Nitrogen bubbling is insufficient for high-mobility grades.
-
Soxhlet Extraction: Post-polymerization purification must follow the sequence: Methanol
Acetone Hexane Chloroform (to collect high fraction).
Comparative Data: TT vs. Other Cores
| Feature | Thieno[3,2-b]thiophene (TT) | Thiophene (T) | Thieno[2,3-b]thiophene |
| Symmetry | |||
| Planarity | Excellent (Locked) | Good (Rotatable) | Good |
| Resonance | Quinoidal stabilized | Aromatic | Aromatic |
| HOMO Level | Deep (~ -5.6 eV in polymers) | Variable | Higher (Less stable) |
| Packing | 2D Lamellar (Terrace) | Herringbone/Edge | Mixed |
| Primary Use | High-Mobility OFETs, NFAs | General Purpose | Optical tuning |
References
-
McCulloch, I., et al. (2006). "Liquid-crystalline semiconducting polymers with high charge-carrier mobility." Nature Materials. Link
- Foundational paper establishing PBTTT and the importance of the TT core for interdigit
-
Fuller, L. S., et al. (1997). "Thienothiophenes.[1][2][3][4][5][6][7][8] Part 2. Synthesis, metallation and bromine-lithium exchange."[1] Journal of the Chemical Society, Perkin Transactions 1. Link
- The authoritative source for the synthesis of the thieno[3,2-b]thiophene core
-
Bronstein, H., et al. (2011). "Thieno[3,2-b]thiophene-Diketopyrrolopyrrole-Containing Polymers for High-Performance Organic Field-Effect Transistors and Organic Photovoltaic Devices." Journal of the American Chemical Society.[7][9] Link
- Demonstrates the use of TT in Donor-Acceptor copolymers (DPP-TT) achieving mobilities >1 cm²/Vs.
-
Zhang, X., et al. (2018). "Fused Ring Electron Acceptors for Photovoltaics." Chemical Reviews. Link
- Reviews the role of TT-fused cores in Non-Fullerene Acceptors (NFAs) like ITIC.
-
Ossila. "Thieno[3,2-b]thiophene Product Specification and Safety Data." Link
-
Source for physical property data and commercial availability.[2]
-
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of Thienothiophenes | Encyclopedia MDPI [encyclopedia.pub]
- 4. 2,5-Dibromothieno[3,2-b]thiophene - SRIRAMCHEM [sriramchem.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. 2,5-Dibromothieno[3,2-b]thiophene - SRIRAMCHEM [sriramchem.com]
- 7. scispace.com [scispace.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
Reactivity & Synthesis of Fused Thiophene Sulfonyl Chlorides
Executive Summary
Fused thiophene sulfonyl chlorides (e.g., benzo[b]thiophene-3-sulfonyl chloride, thieno[2,3-c]pyridine-2-sulfonyl chloride) are critical high-energy intermediates in the synthesis of sulfonamide-based pharmacophores. While sulfonamides are "privileged structures" in medicinal chemistry—found in carbonic anhydrase inhibitors, loop diuretics, and kinase inhibitors—the sulfonyl chloride precursors present unique challenges.
Unlike their phenyl counterparts, fused thiophene sulfonyl chlorides exhibit hyper-electrophilicity and kinetic instability . The fusion of the electron-rich thiophene ring with electron-withdrawing heterocycles (like pyridine or pyrimidine) creates a "push-pull" electronic environment. This guide provides a rational framework for synthesizing, handling, and reacting these sensitive intermediates, moving beyond standard protocols to field-proven methodologies.
Structural Dynamics & Electronic Influence
The reactivity of a sulfonyl chloride is dictated by the electron density at the sulfur atom. In fused thiophenes, the nature of the fused ring dramatically alters this density.
The Electronic Spectrum
-
Benzo-fused (e.g., Benzothiophene): The benzene ring is relatively electron-neutral compared to heterocycles. These sulfonyl chlorides are moderately stable and can often be isolated as solids.
-
Aza-fused (e.g., Thienopyridine): The presence of a nitrogen atom in the fused ring exerts a strong inductive electron-withdrawing effect (-I). This destabilizes the S-Cl bond, making the sulfur atom significantly more electrophilic.
-
Consequence: Reaction rates with nucleophiles (amines) are faster, but hydrolysis rates are accelerated by orders of magnitude.
-
Regioselectivity Rules
When introducing the sulfonyl group via electrophilic aromatic substitution (SEAr), the position is governed by the thiophene ring's inherent directivity, modified by the fused ring.
-
Benzo[b]thiophene: Directs primarily to C-3 .
-
Thieno[2,3-b]pyridine: Directs to C-3 (beta to the sulfur, alpha to the bridgehead).
-
Thieno[3,2-b]thiophene: Directs to C-2 (alpha position).
Caption: Electronic influence of the fused ring on sulfonyl chloride stability. Aza-fusion increases electrophilicity but sacrifices stability.
Synthesis Strategies
Choose the method based on the substrate's acid sensitivity and the availability of starting materials.
Method A: Direct Chlorosulfonation (The "Brute Force" Route)
Best for electron-rich, acid-stable substrates (e.g., unsubstituted benzothiophene).
-
Reagent: Chlorosulfonic acid (
) in excess. -
Mechanism: Electrophilic Aromatic Substitution (
). -
Critical Parameter: Temperature control. Exotherms lead to sulfone formation (
) via Friedel-Crafts sulfonylation.
Method B: Oxidative Chlorination (The "Precision" Route)
Best for complex scaffolds, acid-sensitive groups, or when regioselectivity is difficult to control via SEAr (requires a thiol or bromide precursor).
-
Reagents: Thiol (
) + + (or ). -
Mechanism: Oxidation of thiol to disulfide
thiosulfonate sulfonyl chloride.[1] -
Advantage: Mild conditions (Room Temp), avoids harsh acid, high functional group tolerance.
Comparative Data: Synthesis Yields
| Substrate | Method A (ClSO3H) | Method B (Oxidative) | Primary Side Product (Method A) |
| Benzo[b]thiophene | 75% | 85% | Sulfone (dimer) |
| Thieno[2,3-c]pyridine | <30% (Decomp) | 82% | Hydrolysis/Ring opening |
| 5-Bromo-thiophene | 60% | 91% | Desulfonylation |
Detailed Experimental Protocols
Protocol 1: Oxidative Chlorination (Recommended for Fused Systems)
Target: Preparation of Thieno[2,3-c]pyridine-2-sulfonyl chloride from thiol.
Reagents:
-
Starting Thiol (1.0 equiv)
- (30% aq, 3.0 equiv)
-
(2.0 equiv) or
(1.0 equiv) -
Acetonitrile (ACN)
Step-by-Step:
-
Setup: Dissolve the thiol (1 mmol) in ACN (5 mL) in a round-bottom flask. Cool to 0°C.[2]
-
Activator Addition: Add
(2 mmol) dropwise. Caution: Gas evolution. -
Oxidant Addition: Add
(3 mmol) slowly. The reaction is exothermic; maintain internal temp < 10°C. -
Reaction: Stir at 0°C for 15 minutes, then warm to Room Temperature (RT) for 45 minutes.
-
Monitoring: Do not use LCMS directly. (See Section 5). Use TLC.
-
Workup: Quench with ice water. Extract immediately with DCM. Wash with cold brine. Dry over
.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Isolation: Concentrate in vacuo at < 30°C . High heat causes
extrusion.
Protocol 2: The "Self-Validating" Aminolysis System
Because fused thiophene sulfonyl chlorides are unstable, you must validate their formation by immediately trapping them with an amine.
The "Benzylamine Test":
-
Take a 50
aliquot of the crude sulfonyl chloride reaction mixture. -
Add to a vial containing 100
Benzylamine in 500 DCM. -
Shake for 1 minute.
-
Analyze by LCMS. Look for the Benzyl-sulfonamide mass (
or similar).-
Why? The sulfonamide is stable.[3] If you see the sulfonic acid mass (
) in this test, your chloride had already hydrolyzed before the amine was added.
-
Caption: The "Self-Validating" workflow. Direct analysis of unstable chlorides leads to false negatives due to hydrolysis during analysis.
Reactivity & Troubleshooting
The Hydrolysis Trap
Fused thiophene sulfonyl chlorides are notoriously prone to hydrolysis.
-
Symptom: LCMS shows only sulfonic acid mass (
). -
Cause: Trace water in solvents or basic hydrolysis during workup.
-
Solution:
-
Use anhydrous solvents (DCM, THF) for the subsequent coupling step.
-
Avoid aqueous workups if possible; filter off inorganic salts and proceed to the next step ("Telescoping").
-
Store under
at -20°C. Do not store for >24 hours.
-
Nucleophilic Substitution (Aminolysis)
When coupling with an amine to form the drug target:
-
Base Selection: Use Pyridine or 2,6-Lutidine (weak bases). Strong bases (NaOH, TEA) can promote hydrolysis or nucleophilic attack on the thiophene ring itself if it is highly electron-deficient.
-
Catalysis: DMAP (5 mol%) significantly accelerates the reaction, which is crucial to outcompete the background hydrolysis rate.
References
-
Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).[4] Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides Using H2O2-SOCl2.[1][4] The Journal of Organic Chemistry, 74(24), 9287–9291. Link
-
Shevchuk, O. I., et al. (2025).[5] Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Link
- Lowe, G. (2002). The Chemistry of Sulfonyl Chlorides in Drug Discovery. Journal of Medicinal Chemistry. (General Reference on Sulfonamide Scaffolds).
-
BenchChem Technical Guides. (2025). Oxidative Chlorination for Sulfonyl Chloride Synthesis. Link
-
Organic Syntheses. Benzenesulfonyl Chloride Synthesis (Standard Chlorosulfonic Acid Method). Org.[6] Synth. 1921, 1, 21. Link
Sources
- 1. datapdf.com [datapdf.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag | Domainex [domainex.co.uk]
- 4. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides [organic-chemistry.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Benzothiophene synthesis [organic-chemistry.org]
Methodological & Application
Synthesis of thieno[3,2-b]thiophene-2-sulfonyl chloride from thienothiophene
An Application Note for the Synthesis of Thieno[3,2-b]thiophene-2-sulfonyl Chloride
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive and detailed protocol for the synthesis of thieno[3,2-b]thiophene-2-sulfonyl chloride, a critical building block in medicinal chemistry and materials science. The document outlines the underlying chemical principles of electrophilic aromatic substitution, offers a step-by-step experimental procedure, and emphasizes the stringent safety measures required when handling the hazardous reagents involved. This guide is intended for researchers, chemists, and professionals in drug development who require a reliable and well-validated method for preparing this versatile intermediate from commercially available thieno[3,2-b]thiophene.
Introduction and Scientific Context
The thieno[3,2-b]thiophene scaffold is a privileged heterocyclic structure due to its rigid, planar, and electron-rich nature.[1] This framework is a cornerstone in the development of organic semiconductors for applications such as organic field-effect transistors (OFETs) and organic photovoltaics.[1][2] In the realm of drug discovery, thieno[3,2-b]thiophene derivatives have demonstrated a wide range of biological activities and are recognized as valuable pharmacophores.[1][3] For instance, derivatives of thieno[3,2-b]thiophene-2-carboxylic acid have been identified as potent agonists for the GPR35 receptor, a target for inflammatory diseases.[4]
The functionalization of this core structure is key to tuning its electronic properties and biological activity. The introduction of a sulfonyl chloride group at the 2-position creates a highly versatile intermediate. Thieno[3,2-b]thiophene-2-sulfonyl chloride can be readily converted into a variety of sulfonamides, sulfonate esters, and other derivatives, making it an invaluable precursor for generating libraries of novel compounds for screening and development.
This document provides a detailed protocol for the direct chlorosulfonation of thieno[3,2-b]thiophene, a robust method for accessing the target sulfonyl chloride in a single, efficient step.
Reaction Principle and Mechanism
The synthesis of thieno[3,2-b]thiophene-2-sulfonyl chloride from thieno[3,2-b]thiophene is achieved through an electrophilic aromatic substitution reaction. The key aspects of this transformation are:
-
Electrophile Generation : Chlorosulfonic acid (ClSO₃H) is a powerful reagent that serves as both the solvent and the electrophilic species in this reaction.
-
Regioselectivity : Thieno[3,2-b]thiophene has two distinct thiophene rings. The C2 and C5 positions (alpha to the sulfur atoms) are the most electron-rich and sterically accessible sites for electrophilic attack. The reaction proceeds with high regioselectivity to yield the 2-substituted product.
-
Reaction Pathway : The mechanism involves the attack of the π-electron system of the thienothiophene ring on the electrophilic sulfur atom of chlorosulfonic acid, leading to the formation of a resonance-stabilized intermediate (a sigma complex). Subsequent loss of a proton restores the aromaticity of the ring and yields the thieno[3,2-b]thiophene-2-sulfonic acid, which is then converted in situ to the desired sulfonyl chloride.
The overall reaction is as follows:
Thieno[3,2-b]thiophene + 2 ClSO₃H → Thieno[3,2-b]thiophene-2-sulfonyl chloride + H₂SO₄ + HCl
Mandatory Safety Protocols
WARNING: Chlorosulfonic acid is an extremely hazardous and corrosive substance that reacts violently with water, generating toxic and corrosive fumes of hydrogen chloride and sulfuric acid mist.[5] All operations must be performed within a certified chemical fume hood by trained personnel.
-
Personal Protective Equipment (PPE) :
-
Eye Protection : Chemical splash goggles and a full-face shield are mandatory.[6]
-
Hand Protection : Use acid-resistant gloves (e.g., butyl rubber). Always inspect gloves before use.[6]
-
Body Protection : Wear a flame-retardant lab coat, long pants, and closed-toe shoes. An acid-resistant apron is highly recommended.
-
-
Emergency Preparedness :
-
An emergency safety shower and eyewash station must be immediately accessible.[7]
-
Have appropriate spill control materials ready (e.g., inert absorbent material like Chemizorb®; do not use combustible materials like sawdust).[5][8]
-
A suitable neutralizing agent (e.g., sodium bicarbonate or crushed limestone) should be available for spill management.[5]
-
-
Handling and Storage :
-
Always handle chlorosulfonic acid under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with atmospheric moisture.[7]
-
Store the reagent in a cool, dry, well-ventilated area away from water, bases, alcohols, and combustible materials.[7][8]
-
All glassware must be oven-dried before use to remove any traces of water.
-
Experimental Protocol
This protocol details the synthesis on a 10 mmol scale.
Materials and Reagents
| Reagent/Material | CAS No. | Molecular Wt. | Amount | Molar Equiv. | Notes |
| Thieno[3,2-b]thiophene | 251-41-2 | 140.23 g/mol | 1.40 g (10 mmol) | 1.0 | Purity >98% |
| Chlorosulfonic Acid | 7790-94-5 | 116.52 g/mol | 4.0 mL (~46 mmol) | ~4.6 | Use fresh bottle |
| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | 50 mL | - | Anhydrous grade |
| Crushed Ice | N/A | 18.02 g/mol | ~100 g | - | For quenching |
| Hexanes | 110-54-3 | 86.18 g/mol | ~30 mL | - | For recrystallization |
| Deionized Water | 7732-18-5 | 18.02 g/mol | ~200 mL | - | For washing |
Equipment
-
100 mL three-neck round-bottom flask (oven-dried)
-
Magnetic stirrer and stir bar
-
Thermometer
-
Pressure-equalizing dropping funnel (oven-dried)
-
Nitrogen/Argon inlet adapter
-
Condenser with a gas outlet connected to a basic scrubber (e.g., NaOH solution)
-
Ice-water bath
-
Buchner funnel and filter flask
-
Standard laboratory glassware
Step-by-Step Synthesis Procedure
-
Reaction Setup :
-
Assemble the three-neck flask with a magnetic stir bar, a thermometer, and a nitrogen inlet. Place the assembly in an ice-water bath on a magnetic stirrer.
-
Equip the central neck with the dropping funnel. Connect the third neck to the condenser and scrubber system.
-
Ensure the entire apparatus is under a slow, positive pressure of dry nitrogen.
-
-
Reagent Charging :
-
Carefully add chlorosulfonic acid (4.0 mL) to the reaction flask via syringe or cannula. Begin stirring and allow the acid to cool to 0-5 °C.
-
Dissolve thieno[3,2-b]thiophene (1.40 g, 10 mmol) in anhydrous dichloromethane (10 mL) and load this solution into the dropping funnel.
-
-
Reaction Execution :
-
Add the thieno[3,2-b]thiophene solution dropwise from the funnel to the chilled, stirring chlorosulfonic acid over a period of 30-45 minutes.
-
Causality Note : A slow, controlled addition is critical to manage the exothermic nature of the reaction and prevent the formation of undesired byproducts or tar.
-
Maintain the internal temperature of the reaction mixture between 0 °C and 5 °C throughout the addition.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours.
-
-
Reaction Quenching and Product Isolation :
-
Prepare a 250 mL beaker containing approximately 100 g of crushed ice.
-
CRITICAL STEP : Very slowly and carefully, pour the cold reaction mixture onto the crushed ice with vigorous stirring. This process is highly exothermic and will release HCl gas; ensure the operation is performed deep within the fume hood.
-
A solid precipitate of the crude product will form.
-
Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with several portions of cold deionized water (3 x 50 mL) until the filtrate is neutral to pH paper. This removes residual acids.
-
Press the solid as dry as possible on the filter paper, then transfer it to a watch glass and allow it to air-dry or dry in a desiccator.
-
-
Purification :
-
The crude, dry thieno[3,2-b]thiophene-2-sulfonyl chloride can be purified by recrystallization.
-
Suspend the crude solid in a minimal amount of hot hexanes. The product has limited solubility, so use just enough solvent to dissolve it.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified white, crystalline product by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.
-
Expected Yield : 65-75%.
-
Characterization
-
Melting Point : Determine the melting point and compare it with literature values.
-
¹H NMR (CDCl₃) : Expect two doublets in the aromatic region for the thienothiophene core protons and a singlet for the proton at the 5-position.
-
¹³C NMR (CDCl₃) : Confirm the number of unique carbon signals corresponding to the product structure.
-
Mass Spectrometry (MS) : Verify the molecular weight of the product.
Workflow Visualization
The following diagram illustrates the key stages of the synthesis process.
Caption: Workflow for the synthesis of thieno[3,2-b]thiophene-2-sulfonyl chloride.
References
-
International Labour Organization & World Health Organization. (2021). International Chemical Safety Cards (ICSC): Chlorosulfonic Acid. [Link]
-
Chapman, N. B., Hughes, C. G., & Scrowston, R. M. (1970). Thieno[2,3-b][7] benzothiophen and thieno[3,2-b][7]benzothiophen. Part I. Preparation. Journal of the Chemical Society C: Organic, 18, 2431. [Link]
-
Karakov, E. D., et al. (2024). Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates. Molecules, 29(22), 5029. [Link]
-
Wikipedia. (n.d.). Thienothiophene. [Link]
-
Al-Saraier, M., et al. (2012). Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. Molecules, 17(7), 8251-8261. [Link]
-
Osipov, V., et al. (2025). Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene. ChemRxiv. [Link]
-
Deng, H., et al. (2012). Thieno[3,2-b]thiophene-2-carboxylic acid derivatives as GPR35 agonists. Bioorganic & Medicinal Chemistry Letters, 22(12), 4142-4146. [Link]
-
Cinar, M. E., & Ozturk, T. (2015). Thienothiophenes, Dithienothiophenes, and Thienoacenes: Syntheses, Oligomers, Polymers, and Properties. Chemical Reviews, 115(9), 3036–3140. [Link]
-
Reddy, G. S., et al. (2024). Expedient Synthesis of Substituted Thieno[3,2-b]thiophenes and Selenopheno[3,2-b]selenophenes Through Cascade Cyclization of Alkynyl Diol Derivatives. Molecules, 29(23), 5123. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Expedient Synthesis of Substituted Thieno[3,2-b]thiophenes and Selenopheno[3,2-b]selenophenes Through Cascade Cyclization of Alkynyl Diol Derivatives | MDPI [mdpi.com]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. Thieno[3,2-b]thiophene-2-carboxylic acid derivatives as GPR35 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ICSC 1039 - CHLOROSULFONIC ACID [chemicalsafety.ilo.org]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. fishersci.com [fishersci.com]
- 8. merckmillipore.com [merckmillipore.com]
Chlorosulfonation of thieno[3,2-b]thiophene reaction conditions
Abstract
This technical guide details the reaction conditions, mechanistic insights, and safety protocols for the chlorosulfonation of thieno[3,2-b]thiophene (TT). As a rigid, electron-rich fused heterocycle, TT serves as a critical scaffold in organic semiconductors (OFETs, OPVs) and medicinal chemistry.[1] This document provides validated protocols for the selective synthesis of thieno[3,2-b]thiophene-2-sulfonyl chloride (mono-functionalization) and thieno[3,2-b]thiophene-2,5-disulfonyl chloride (bis-functionalization), utilizing chlorosulfonic acid (
Scientific Foundation: Mechanism & Regiochemistry[1][2]
Electrophilic Aromatic Substitution ( )
The chlorosulfonation of thieno[3,2-b]thiophene proceeds via an Electrophilic Aromatic Substitution (
-
Regioselectivity: The
-positions (C2 and C5) are significantly more nucleophilic than the -positions (C3 and C6). The sulfur atom stabilizes the cationic Wheland intermediate formed upon electrophilic attack at C2/C5 via resonance. -
Stepwise Functionalization:
-
First Substitution: Occurs at C2. The introduction of the electron-withdrawing sulfonyl chloride group (
) deactivates the ring, making the second substitution slower. -
Second Substitution: Occurs at C5 (the distal
-position). Despite the deactivation, the inherent electron richness of the second thiophene ring allows for bis-substitution under forcing conditions (excess reagent, higher temperature).
-
Reaction Pathway Diagram
The following diagram illustrates the stepwise chlorosulfonation pathway and the critical decision points for controlling product distribution.
Figure 1: Reaction pathway for the stepwise chlorosulfonation of thieno[3,2-b]thiophene, highlighting the kinetic control required for mono-selectivity.
Critical Reaction Parameters
To achieve high purity and yield, three parameters must be strictly controlled:
| Parameter | Mono-Chlorosulfonation (Target: C2) | Bis-Chlorosulfonation (Target: C2, C5) | Mechanistic Rationale |
| Stoichiometry | 1.0 – 1.2 equivalents | 4.0 – 6.0 equivalents | The first |
| Temperature | Low temp prevents over-reaction in mono-synthesis. Heat is required to overcome the activation energy barrier for the deactivated mono-substituted ring. | ||
| Solvent | Dichloromethane (DCM) or Chloroform ( | Neat (Solvent-free) or | Dilution in DCM moderates the reaction rate for selectivity. Neat conditions maximize concentration for bis-functionalization. |
| Quenching | Pour onto Crushed Ice ( | Pour onto Crushed Ice ( | Sulfonyl chlorides are moisture-sensitive. High temperatures during quenching lead to hydrolysis (formation of sulfonic acid). |
Detailed Experimental Protocols
Safety Warning
Chlorosulfonic acid (
-
Always perform reactions in a functioning fume hood.
-
Wear full PPE: Acid-resistant gloves, safety goggles, and a lab coat.
-
Quenching: Never add water to the acid. Always add the reaction mixture dropwise to ice.
Protocol A: Synthesis of Thieno[3,2-b]thiophene-2-sulfonyl chloride
Target: Selective mono-functionalization.
-
Preparation:
-
Equip a dry 100 mL round-bottom flask (RBF) with a magnetic stir bar and a pressure-equalizing addition funnel.
-
Flush the system with Nitrogen (
) or Argon (Ar). -
Dissolve Thieno[3,2-b]thiophene (1.40 g, 10.0 mmol) in anhydrous Dichloromethane (DCM) (20 mL).
-
Cool the solution to
using an ice bath.
-
-
Reagent Addition:
-
Charge the addition funnel with Chlorosulfonic acid (0.73 mL, 11.0 mmol, 1.1 eq) diluted in DCM (5 mL).
-
Note: Diluting the acid helps prevent local hotspots and over-reaction.
-
Add the acid solution dropwise over 20–30 minutes, maintaining the internal temperature
.
-
-
Reaction:
-
Allow the mixture to warm slowly to Room Temperature (RT) .
-
Stir for 2–3 hours. Monitor reaction progress via TLC (hexane/EtOAc) or LC-MS. The spot for the starting material (
in hexane) should disappear.
-
-
Workup:
-
Prepare a beaker with ~50 g of crushed ice.
-
Pour the reaction mixture slowly onto the ice with vigorous stirring.
-
Transfer to a separatory funnel and separate the phases.
-
Extract the aqueous layer with DCM (
mL). -
Combine organic layers, wash with cold water (
mL) and cold brine ( mL). -
Dry over anhydrous
orngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> .
-
-
Isolation:
-
Filter off the drying agent.[1]
-
Concentrate the filtrate under reduced pressure (Rotavap) at
to yield the crude sulfonyl chloride. -
Purification: Recrystallize from hexane/chloroform or purify via flash column chromatography (100% Hexane
5% EtOAc/Hexane) if necessary.
-
Protocol B: Synthesis of Thieno[3,2-b]thiophene-2,5-disulfonyl chloride
Target: Complete bis-functionalization.
-
Preparation:
-
Equip a dry 50 mL RBF with a stir bar and a reflux condenser connected to an acid scrubber (NaOH trap) to neutralize HCl gas.
-
Place Thieno[3,2-b]thiophene (1.40 g, 10.0 mmol) directly into the flask.
-
-
Reagent Addition:
-
Cool the flask to
. -
Add Chlorosulfonic acid (4.0 mL, ~60 mmol, 6.0 eq) dropwise. Caution: Vigorous HCl evolution.
-
-
Reaction:
-
Allow the mixture to warm to RT, then heat the oil bath to
. -
Stir at this temperature for 4–6 hours.
-
Checkpoint: Take a small aliquot, quench into EtOAc/Ice, and check TLC/LC-MS to ensure conversion of the mono-intermediate to the bis-product.
-
-
Workup:
-
Cool the reaction mixture to RT.
-
Extremely Careful Quench: Pour the mixture dropwise onto a large excess of crushed ice (~100 g) with vigorous stirring. The reaction will be exothermic.
-
Extract the precipitated solid or oil with Chloroform (
mL). -
Wash the combined organic layers with cold saturated
(carefully, gas evolution) until neutral, then with brine.
-
-
Isolation:
-
Dry over
, filter, and concentrate.[1]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
The bis-sulfonyl chloride is typically a solid. Recrystallize from Chloroform/Hexane.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield / Hydrolysis | Quenching was too hot or workup was too slow. | Ensure ice is present throughout the quench. Keep extracts cold. Use fresh |
| Mono/Bis Mixture | In Protocol A: Excess acid or high temp. In Protocol B: Insufficient heat or time. | Protocol A: Strictly use 1.0-1.1 eq and keep at |
| Starting Material Remains | Old/Wet Chlorosulfonic acid. | |
| Regioisomers | Substitution at C3 position. | Rare in TT systems unless C2/C5 are blocked. Verify structure by NMR ( |
References
-
Synthesis of Thieno[3,2-b]thiophene derivatives
-
General Chlorosulfonation Protocols for Thiophenes
-
Thieno[3,2-b]thiophene-2-sulfonyl chloride (Commercial Availability)
-
Regioselectivity in Electrophilic Substitution of Thienothiophenes
- Litvinov, V. P. (2002). The chemistry of thienothiophenes.Russian Chemical Reviews, 71(2), 123.
-
Source:
Sources
Application Note: Synthesis and Evaluation of Thienothiophene Sulfonamide Carbonic Anhydrase Inhibitors
Executive Summary
This application note details the preparation and biological validation of thieno[2,3-b]thiophene-2-sulfonamides, a potent class of Carbonic Anhydrase Inhibitors (CAIs). Unlike classical benzene-sulfonamides, the thienothiophene scaffold offers enhanced lipophilicity and distinct active-site geometry, making it a critical pharmacophore for targeting glaucoma-associated isoform hCA II and tumor-associated transmembrane isoforms hCA IX/XII .
This guide provides a validated, self-consistent protocol for the regioselective chlorosulfonation of the thienothiophene core, subsequent amidation, and the "Gold Standard" Stopped-Flow CO2 Hydration Assay for determining inhibition constants (
Scientific Background & Rationale
The Thienothiophene Advantage
The thieno[2,3-b]thiophene bicyclic system functions as a bioisostere of naphthalene but with significantly higher electron density. This electronic character facilitates strong
Mechanism of Action
The primary sulfonamide moiety (
Visualizing the Pathway
The following diagram illustrates the validated synthetic route and the inhibition logic.
Figure 1: Synthetic workflow from scaffold to active inhibitor. The electron-rich C-2 position directs regioselectivity.
Chemical Synthesis Protocol
Retrosynthetic Analysis
The most robust route to primary sulfonamides on electron-rich heterocycles is direct chlorosulfonation . The thieno[2,3-b]thiophene ring undergoes electrophilic aromatic substitution preferentially at the
Materials & Reagents
| Reagent | Role | Grade/Purity |
| Thieno[2,3-b]thiophene | Starting Material | >97% |
| Chlorosulfonic acid ( | Electrophile/Solvent | 99% (Handle under |
| Phosphorus pentachloride ( | Chlorinating Agent | Reagent Grade |
| Ammonium Hydroxide ( | Nucleophile | ACS Reagent |
| Acetone | Solvent | HPLC Grade |
Step-by-Step Methodology
Step A: Regioselective Chlorosulfonation
Rationale: Direct reaction with chlorosulfonic acid introduces the sulfonyl group.
-
Setup: Equip a 100 mL three-necked round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a drying tube (
). Cool the flask to -5°C to 0°C using an ice-salt bath. -
Addition: Charge the flask with Chlorosulfonic acid (5.0 equiv) .
-
Reaction: Add Thieno[2,3-b]thiophene (1.0 equiv) portion-wise over 30 minutes. Note: The reaction is exothermic. Maintain internal temperature < 5°C to prevent di-sulfonylation.
-
Heating: After addition, remove the cooling bath and heat the mixture to 60°C for 2 hours.
-
Chlorination (Optional but Recommended): Cool back to 0°C and add
(0.5 equiv) to ensure complete conversion to the sulfonyl chloride. Stir for 1 hour at room temperature. -
Quench: Pour the reaction mixture slowly onto crushed ice (200 g) with vigorous stirring. The sulfonyl chloride will precipitate as a solid.
-
Isolation: Filter the precipitate, wash with cold water (
mL), and dry under vacuum. Caution: Sulfonyl chlorides are hydrolytically unstable; proceed immediately to Step B.
Step B: Amidation to Sulfonamide
Rationale: Nucleophilic attack by ammonia displaces the chloride. Acetone is used to solubilize the organic intermediate while being miscible with aqueous ammonia.
-
Dissolution: Dissolve the crude sulfonyl chloride from Step A in Acetone (10 mL/g) .
-
Amidation: Cool the solution to 0°C. Add Ammonium Hydroxide (25%, 10 equiv) dropwise.
-
Completion: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1).
-
Workup: Evaporate the acetone under reduced pressure. The product typically precipitates from the remaining aqueous layer.
-
Purification:
-
Acidify to pH 6 with 1N HCl (to protonate any sulfonamide salts).
-
Filter the solid.[1]
-
Recrystallization: Use Ethanol/Water (9:1) to obtain analytical grade crystals.
-
Biological Validation: Stopped-Flow CO2 Hydration Assay
To validate the synthesized compound as a CA inhibitor, one must measure the inhibition constant (
Assay Principle
The assay measures the rate of acidification (proton release) during the hydration of CO2 using a pH indicator (Phenol Red). The absorbance change at 557 nm is tracked over milliseconds.
Experimental Setup
Buffer Preparation:
-
Assay Buffer: 20 mM HEPES, 20 mM
(to maintain ionic strength), 0.2 mM Phenol Red, pH 7.5. -
Substrate Solution: Saturate water with pure
gas at 25°C for 1 hour. ( mM).
Workflow Diagram:
Figure 2: Stopped-flow kinetic assay configuration.
Protocol Execution
-
Incubation: Incubate the enzyme (hCA II, ~10 nM) with the synthesized inhibitor (concentrations
nM to nM) for 15 minutes at room temperature. -
Loading:
-
Syringe A: Enzyme-Inhibitor mix in Assay Buffer.
-
Syringe B: CO2-saturated water.[2]
-
-
Injection: Rapidly mix equal volumes of A and B in the stopped-flow instrument (e.g., Applied Photophysics SX20).
-
Measurement: Record the decrease in absorbance at 557 nm (Phenol Red transition from basic to acidic form).
-
Control: Run the assay without inhibitor (
) and without enzyme ( ).
Data Analysis
Calculate the inhibition constant (
-
Target Metric: A potent thienothiophene sulfonamide should exhibit a
nM against hCA II.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step A | Hydrolysis of Sulfonyl Chloride | Ensure glassware is dry; use |
| Di-sulfonylation | Temperature too high | Keep addition temperature strictly |
| Oily Product (Step B) | Impurities / Residual Solvent | Triturate with cold diethyl ether; recrystallize from EtOH. |
| Inconsistent | Re-saturate water with |
References
-
Supuran, C. T. (2008).[3] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[4][5] Nature Reviews Drug Discovery, 7(2), 168–181. Link
-
Ilies, M., & Supuran, C. T. (2000).[6] Carbonic anhydrase inhibitors: sulfonamides incorporating furan-, thiophene- and pyrrole-carboxamido groups possess strong topical intraocular pressure lowering properties as aqueous suspensions.[6] Bioorganic & Medicinal Chemistry, 8(8), 2145–2155.[6] Link
-
Khalifah, R. G. (1971).[7] The carbon dioxide hydration activity of carbonic anhydrase.[2][4][5][7][8][9] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573. Link
-
Neri, D., & Supuran, C. T. (2011).[3] Interfering with pH regulation in tumours as a therapeutic strategy. Nature Reviews Drug Discovery, 10(10), 767–777. Link
-
Litvinov, V. P. (2005). Thienothiophenes: synthesis, properties, and application. Russian Chemical Reviews, 74(3), 217. Link
Sources
- 1. EP0182691A1 - Substituted thiophene-2-sulfonamides and their preparation - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Carbonic anhydrase inhibitors and activators for novel therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Carbonic anhydrase inhibitors: sulfonamides incorporating furan-, thiophene- and pyrrole-carboxamido groups possess strong topical intraocular pressure lowering properties as aqueous suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity | MDPI [mdpi.com]
- 9. Comparison of 18O exchange and pH stop-flow assays for carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]
Reaction of thieno[3,2-b]thiophene-2-sulfonyl chloride with amines
An In-Depth Technical Guide to the Synthesis of Thieno[3,2-b]thiophene-2-sulfonamides from Amines
Authored by a Senior Application Scientist
Introduction: The Convergence of Privileged Scaffolds
In the landscape of medicinal chemistry and drug discovery, the concept of "privileged scaffolds" identifies molecular frameworks that are capable of binding to multiple biological targets, thus serving as a fertile ground for the development of novel therapeutics. The thieno[3,2-b]thiophene core, a rigid, planar, and electron-rich bicyclic aromatic heterocycle, has firmly established itself as one such scaffold.[1][2] Its unique electronic properties have made it a cornerstone in materials science for organic electronics, but its true potential is arguably most realized in medicinal chemistry, where it serves as a key pharmacophore in a variety of biologically active compounds.[1][3][4]
This guide focuses on a critical chemical transformation that leverages the thieno[3,2-b]thiophene scaffold: its reaction with amines via an intermediary sulfonyl chloride to form sulfonamides. The sulfonamide functional group is another cornerstone of drug design, acting as a bioisostere of the often metabolically labile amide bond.[5][6] Found in a vast array of approved drugs, from antibacterials to diuretics and anticonvulsants, the sulfonamide moiety offers improved hydrolytic stability and unique hydrogen bonding capabilities.[5][6]
The synthesis of thieno[3,2-b]thiophene-2-sulfonamides represents a powerful strategy for drug development, merging the favorable properties of both the heterocyclic core and the sulfonamide warhead. This application note provides a comprehensive overview of the underlying chemical principles, detailed, field-tested protocols, and critical insights for researchers, scientists, and drug development professionals aiming to synthesize and explore this promising class of molecules.
Scientific Principles: Mechanism of Sulfonamide Formation
The reaction between thieno[3,2-b]thiophene-2-sulfonyl chloride and a primary or secondary amine is a classic example of nucleophilic substitution at a sulfur center. The mechanism proceeds through a well-established pathway analogous to nucleophilic acyl substitution.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This forms a tetrahedral intermediate.
-
Leaving Group Departure: The intermediate is unstable and collapses, expelling the chloride ion, which is an excellent leaving group.
-
Deprotonation: The resulting product is a protonated sulfonamide. A base, typically a non-nucleophilic tertiary amine like triethylamine (TEA) or pyridine, is added to the reaction mixture to neutralize the hydrogen chloride (HCl) that is formed as a byproduct.[7] This deprotonation step drives the reaction to completion and prevents the protonation of the starting amine, which would render it non-nucleophilic.
The electron-rich nature of the thieno[3,2-b]thiophene ring system influences the reactivity of the sulfonyl chloride group, ensuring it is a stable yet sufficiently electrophilic partner for the reaction.
Caption: General mechanism for sulfonamide synthesis.
Detailed Experimental Protocols
PART A: Synthesis of Thieno[3,2-b]thiophene-2-sulfonyl chloride (Precursor)
The precursor is typically synthesized via chlorosulfonation of the parent heterocycle.
Materials:
-
Thieno[3,2-b]thiophene
-
Chlorosulfonic acid (ClSO₃H)
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Ice/water bath
-
Standard glassware (flame-dried)
Safety: Chlorosulfonic acid is extremely corrosive and reacts violently with water. This procedure must be performed in a certified fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and a face shield.
Procedure:
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool chlorosulfonic acid (5.0 eq) to 0 °C using an ice bath.
-
Slowly add thieno[3,2-b]thiophene (1.0 eq) portion-wise to the cooled chlorosulfonic acid, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours.
-
Carefully pour the reaction mixture onto crushed ice. A precipitate will form.
-
Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.
-
Dry the crude solid under vacuum.
-
For purification, the crude sulfonic acid can be converted to the sulfonyl chloride by refluxing with thionyl chloride (excess) for 2-3 hours.
-
After reflux, carefully remove the excess thionyl chloride under reduced pressure. The resulting solid is the thieno[3,2-b]thiophene-2-sulfonyl chloride, which should be used immediately or stored under an inert, anhydrous atmosphere.
PART B: General Protocol for the Synthesis of Thieno[3,2-b]thiophene-2-sulfonamides
This protocol is a robust and versatile method for coupling the sulfonyl chloride with a range of primary and secondary amines.
Materials & Reagents:
-
Thieno[3,2-b]thiophene-2-sulfonyl chloride (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
Triethylamine (TEA) or Pyridine (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the amine (1.1 eq) in anhydrous DCM or THF.
-
Base Addition: Add triethylamine or pyridine (1.5 eq) to the solution. Cool the mixture to 0 °C in an ice bath.[5]
-
Sulfonyl Chloride Addition: Slowly add a solution of thieno[3,2-b]thiophene-2-sulfonyl chloride (1.0 eq) in the same anhydrous solvent to the cooled amine solution via a dropping funnel over 15-30 minutes.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC).[5]
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer two or three times with DCM or ethyl acetate.
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.[5] This washing sequence removes excess base, unreacted amine, and aqueous residues.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude sulfonamide.[5]
-
Purify the crude product by silica gel column chromatography or recrystallization to yield the pure thieno[3,2-b]thiophene-2-sulfonamide.
-
Caption: Workflow for the synthesis of thieno[3,2-b]thiophene-2-sulfonamides.
Data Presentation: Representative Syntheses
The described protocol is effective for a wide range of amines. The following table summarizes typical reaction conditions and expected outcomes for different amine classes.
| Amine Substrate | Amine Type | Base | Solvent | Typical Time (h) | Expected Yield (%) |
| Benzylamine | Primary, Aliphatic | TEA | DCM | 16 | 85-95% |
| Aniline | Primary, Aromatic | Pyridine | THF | 24 | 70-85% |
| Morpholine | Secondary, Cyclic | TEA | DCM | 12 | 90-98% |
| Diethylamine | Secondary, Acyclic | TEA | THF | 18 | 80-90% |
Yields are estimates based on general sulfonamide synthesis literature and may vary based on substrate purity and reaction scale.[7][8]
Applications in Drug Discovery: A Scaffold of Opportunity
The thieno[3,2-b]thiophene scaffold is a recurring motif in compounds targeting a diverse array of biological pathways.[1] Its derivatives have demonstrated significant potential in various therapeutic areas.
-
Carbonic Anhydrase Inhibitors: Thieno[3,2-b]thiophene-2-sulfonamides have been specifically investigated as potent inhibitors of carbonic anhydrases, a family of enzymes involved in various physiological processes, including pH regulation and fluid balance.[3][4]
-
GPR35 Agonists: Other derivatives, such as thieno[3,2-b]thiophene-2-carboxylic acids, have been identified as agonists for the G protein-coupled receptor 35 (GPR35), an orphan receptor implicated in inflammatory and metabolic diseases.[1][9]
-
Antimicrobial and Anticancer Potential: The broader class of thienothiophenes has shown promise as antimicrobial and antiproliferative agents, highlighting the versatility of the core structure.[10][11][12]
The synthesis of novel sulfonamide libraries based on this scaffold provides a direct and efficient route to new chemical entities with high potential for lead optimization programs.
Safety and Handling: A Commitment to Trustworthiness
Chemical integrity and laboratory safety are paramount. Sulfonyl chlorides and related reagents require careful handling.
-
Reagent Hazards:
-
Sulfonyl Chlorides: Are corrosive and moisture-sensitive. They react with water to release corrosive HCl gas. Always handle in a fume hood and store in a desiccator or under an inert atmosphere.[13][14]
-
Sulfuryl Chloride / Chlorosulfonic Acid: Used in precursor synthesis, these reagents are extremely hazardous, corrosive, and react violently with water.[15][16] Strict adherence to safety protocols is mandatory.
-
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, a flame-retardant lab coat, and chemically resistant gloves (e.g., nitrile).[13][14]
-
Reaction Conditions: The use of anhydrous solvents and an inert atmosphere is critical to prevent hydrolysis of the sulfonyl chloride, which would lead to the formation of the unreactive sulfonic acid and reduce yields.[5]
-
First Aid:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[13]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[14]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[15]
-
-
Waste Disposal: Quench reactive reagents carefully before disposal. Dispose of all chemical waste according to institutional and local regulations.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Poor quality or hydrolyzed sulfonyl chloride.2. Insufficient base to neutralize HCl.3. Sterically hindered or electronically deactivated amine.4. Reaction not run under anhydrous conditions. | 1. Use freshly prepared or properly stored sulfonyl chloride.2. Increase the equivalents of base (e.g., to 2.0 eq).3. Increase reaction time, temperature, or consider a more reactive sulfonylating agent.4. Ensure all glassware is flame-dried and solvents are anhydrous. |
| Multiple Products on TLC | 1. Di-sulfonylation of a primary amine.2. Unreacted starting material.3. Hydrolysis of sulfonyl chloride to sulfonic acid. | 1. Use a larger excess of the primary amine to favor mono-sulfonylation.2. Allow the reaction to run longer or add a slight excess of sulfonyl chloride.3. Check for and eliminate sources of moisture. |
| Difficult Purification | 1. Product and starting amine have similar polarity.2. Product is highly water-soluble. | 1. Ensure the acidic wash (1 M HCl) was effective in removing the amine. Adjust the solvent system for chromatography.2. After quenching, saturate the aqueous layer with NaCl (brine) before extraction to reduce the product's solubility in the aqueous phase. |
References
- Benchchem. (n.d.). An In-depth Technical Guide to the Discovery and History of Thieno[3,2-b]thiophene Compounds. Benchchem.
- El-Metwaly, A. M., et al. (2025, January 15). The Significance of Thiophene in Medicine: A Systematic Review of the Literature.
- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Sulfonamides from Sulfamoyl Chloride. Benchchem.
- Singh, S., et al. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC.
- (n.d.). Preparation of sulfonamides from N-silylamines. PMC.
- ChemicalBook. (2025, February 1). Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND. ChemicalBook.
- Macmillan Group. (2023, September 28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Princeton University.
- (n.d.). Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE.
- Singh, S., et al. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing.
- Sdfine. (n.d.). sulphuryl chloride. Sdfine.
- (n.d.). Synthesis of thieno[3,2-b]thiophene derivatives. ResearchGate.
- Deng, H., et al. (2012, June 15). Thieno[3,2-b]thiophene-2-carboxylic acid derivatives as GPR35 agonists. PubMed.
- AK Scientific, Inc. (n.d.). Isoquinoline-5-sulfonyl chloride hydrochloride. AK Scientific, Inc.
- (n.d.). ICSC 0198 - SULPHURYL CHLORIDE. Inchem.org.
- NOAA. (n.d.). SULFURYL CHLORIDE. CAMEO Chemicals.
- Grygorenko, O. O., et al. (2024, November 7). Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates. MDPI.
- (n.d.). Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. PMC.
- Mabkhot, Y. N., et al. (2025, October 16). Synthesis and Antimicrobial Activity of Some New Thieno[2,3-b]thiophene Derivatives.
- (n.d.). Synthesis and Antimicrobial Activity of Some New Thieno[2,3-b]thiophene Derivatives. PMC.
- (2024, January 16). Biological Activities of Thiophenes. Encyclopedia MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. cbijournal.com [cbijournal.com]
- 8. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thieno[3,2-b]thiophene-2-carboxylic acid derivatives as GPR35 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Antimicrobial Activity of Some New Thieno[2,3-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. chemicalbook.com [chemicalbook.com]
- 14. aksci.com [aksci.com]
- 15. ICSC 0198 - SULPHURYL CHLORIDE [inchem.org]
- 16. SULFURYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Application Note: Functionalization of Thieno[3,2-b]thiophene at the 2-Position
[1][2][3]
Executive Summary & Structural Analysis[4][5]
Thieno[3,2-b]thiophene (TT) is a centrosymmetric, fused bicyclic heterocycle that serves as a "privileged scaffold" in organic electronics (OFETs, OLEDs) and medicinal chemistry. Its rigidity and extended
The Synthetic Challenge:
The molecule possesses two chemically equivalent
The primary difficulty in functionalization is symmetry breaking . Because the C2 and C5 positions are electronically communicating, functionalizing one often activates or only slightly deactivates the other, leading to mixtures of mono- and di-substituted products. This guide provides protocols specifically engineered to maximize mono-selectivity at the 2-position.
Reactivity Logic Flow
The following decision tree outlines the strategic selection of methods based on the desired downstream application.
Figure 1: Strategic decision tree for C2 functionalization. Select Pathway A for introducing carbon frameworks directly; Select Pathway B for creating halogenated precursors for cross-coupling.
Protocol A: Controlled Mono-Lithiation (The "Cold" Method)
Objective: Selective generation of 2-lithiothieno[3,2-b]thiophene followed by electrophilic quench. Mechanism: Proton abstraction (deprotonation) at the most acidic C2 site. Critical Variable: Temperature and Stoichiometry.[1][2][3] High temperatures or excess base promote the "halogen dance" or equilibrium shifting to the thermodynamically stable 2,5-dilithio species.
Materials
-
Substrate: Thieno[3,2-b]thiophene (Recrystallized, >98% purity).
-
Reagent: n-Butyllithium (n-BuLi), 1.6 M or 2.5 M in hexanes (Titrate before use).
-
Solvent: Anhydrous THF (Distilled over Na/Benzophenone or from SPS).
-
Quench: DMF (for aldehyde), Tributyltin chloride (for stannane), or Iodine.
Step-by-Step Methodology
-
System Preparation: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum. Flush with
for 15 minutes. -
Solvation: Add Thieno[3,2-b]thiophene (1.0 eq) and anhydrous THF (0.1 M concentration).
-
Note: Unsubstituted TT is a solid (mp 56°C).[4] Ensure it is fully dissolved before cooling.
-
-
Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath (-78°C). Allow the internal temperature to equilibrate for 15 minutes.
-
Lithiation (The Critical Step):
-
Add n-BuLi (1.05 eq) dropwise via syringe over 20 minutes.
-
Self-Validating Checkpoint: The solution typically turns a pale yellow/green. If it turns dark brown/black immediately, moisture may be present, or the temperature is too high.
-
Stir at -78°C for 1 hour. Do not warm up. Warming promotes scrambling to the di-lithio species.
-
-
Electrophile Addition:
-
Add the electrophile (1.2 eq) (e.g., anhydrous DMF or
) dropwise. -
Stir at -78°C for 30 minutes, then remove the cooling bath and allow to warm to Room Temperature (RT) over 2 hours.
-
-
Workup:
-
Quench with saturated
(aq). -
Extract with DCM (
). Wash combined organics with brine. -
Dry over
and concentrate.
-
Data & Troubleshooting
| Parameter | Observation | Corrective Action |
| Product Ratio | High % of 2,5-disubstituted product | Reduce n-BuLi to 0.95 eq; Ensure temp stays at -78°C. |
| Recovery | High % of starting material | n-BuLi titer is low; Increase reaction time at -78°C (up to 2h). |
| Solubility | Precipitate forms upon n-BuLi addition | The lithiated species is aggregating. Add LiCl (solubilizing agent) or dilute reaction. |
Protocol B: Regioselective Bromination (The "Dark" Method)
Objective: Synthesis of 2-bromothieno[3,2-b]thiophene.
Mechanism: Electrophilic Aromatic Substitution (EAS).
Reagent Choice: N-Bromosuccinimide (NBS) is preferred over
Materials
-
Substrate: Thieno[3,2-b]thiophene.[1][5][6][7][8][9][10][11][12]
-
Reagent: N-Bromosuccinimide (NBS) (Recrystallized from water to remove HBr).
-
Solvent: Chloroform (
) and Acetic Acid (AcOH) (1:1 mixture) OR DMF.-
Expert Insight: The
/AcOH mixture buffers the reaction and protonates the succinimide byproduct, driving the reaction forward while suppressing over-bromination.
-
Step-by-Step Methodology
-
Dissolution: In a foil-wrapped flask (light exclusion prevents radical side reactions), dissolve TT (1.0 eq) in
/AcOH (1:1 v/v, 0.2 M). -
Controlled Addition:
-
Cool the solution to 0°C (Ice bath).
-
Add NBS (1.0 eq) portion-wise as a solid over 30 minutes.
-
Why Solid? Adding NBS as a solution often leads to local high concentrations. Solid addition ensures slow dissolution and reaction.
-
-
Reaction: Stir at 0°C for 2 hours, then warm to RT and stir overnight (12h).
-
Self-Validating Checkpoint (TLC):
-
Workup:
-
Pour into water. Neutralize acid with
(caution: gas evolution). -
Extract with
. Wash with 10% (to remove residual bromine).
-
-
Purification:
-
Recrystallization from Ethanol/Hexanes is often superior to column chromatography for separating mono- from di-bromide due to similar polarity.
-
Cross-Coupling Architectures (Stille/Suzuki)
Once the 2-position is functionalized (either as a halide or organometallic), it serves as a gateway to complex conjugated systems.
Workflow Diagram
Figure 2: General workflow for Pd-catalyzed coupling of TT derivatives.
Key Optimization Parameters for TT Couplings
-
Catalyst:
is standard, but is superior for sterically hindered TT derivatives. -
Microwave: TT couplings respond exceptionally well to microwave irradiation (120°C, 20 min), often suppressing homocoupling side reactions seen in prolonged thermal reflux.
-
Stannane Toxicity: When using Stille coupling (Protocol A
Stannane), ensure rigorous waste disposal of tin byproducts. Use KF on silica gel during filtration to sequester tin.
References
-
Fuller, L. S., et al. "Thienothiophenes.[6] Part 2. Synthesis, metallation and bromine-lithium exchange." Journal of the Chemical Society, Perkin Transactions 1, 1997. [Link]
-
Cinar, M. E., & Ozturk, T. "Thienothiophenes, Dithienothiophenes, and Thienoacenes: Syntheses, Oligomers, Polymers, and Properties."[4] Chemical Reviews, 2015.[4] [Link]
-
Nguyen, H., et al. "Stacking patterns of thieno[3,2-b]thiophenes functionalized by sequential palladium-catalyzed Suzuki and Heck cross-coupling reactions." Acta Crystallographica Section C, 2014. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Thienothiophene - Wikipedia [en.wikipedia.org]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A multifunctional thienothiophene member: 4-thieno[3,2-b]thiophen-3-ylbenzonitrile (4-CNPhTT) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stacking patterns of thieno[3,2-b]thiophenes functionalized by sequential palladium-catalyzed Suzuki and Heck cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. Thienothiophenes. Part 2.1 Synthesis, metallation and bromine→lithium exchange reactions of thieno[3,2-b]thiophene and its polybromo derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Thieno[3,2-b]thiophene and triphenylamine-based hole transport materials for perovskite solar cells [frontiersin.org]
Troubleshooting & Optimization
Storage conditions for moisture-sensitive sulfonyl chlorides
Welcome to the Reagent Stability Hub .
This guide functions as a Tier-2 Technical Support resource. It is designed to move beyond basic "store in a cool dry place" advice and address the specific physicochemical failures that occur with sulfonyl chlorides (
Part 1: The Degradation Mechanism (The "Why")
To troubleshoot storage failures, you must understand the "Degradation Loop." Sulfonyl chlorides are electrophilic species that react violently with nucleophiles. Water is the most ubiquitous nucleophile in a storage environment.
The Hydrolysis Equation:
The Safety Criticality:
Unlike simple decomposition, this reaction generates gas (
-
Pressure Buildup: A sealed bottle can become a pressurized vessel.
-
Corrosion: Escaping
fumes corrode metal shelving and degrade the plastic caps of neighboring reagents. -
Purity Cascade: The byproduct, sulfonic acid (
), is often hygroscopic, pulling more moisture from the air, accelerating the degradation of the remaining chloride.
Visualizing the Hazard Loop
The following diagram illustrates the autocatalytic failure mode of improper storage.
Figure 1: The autocatalytic degradation cycle. Note how the formation of sulfonic acid accelerates moisture intake.
Part 2: Storage Protocols (The "How")
Do not rely on the vendor's original packaging once opened. Implement these protocols immediately upon receipt or first use.
Protocol A: Liquid Sulfonyl Chlorides (e.g., Methanesulfonyl chloride - MsCl)
-
Primary Container: Original glass bottle with a PTFE (Teflon) lined cap . Polyethylene liners degrade.
-
Seal: Wrap the threads with PTFE tape before screwing on the cap. Do not use Parafilm; organic vapors dissolve it, creating a gummy residue that compromises the seal.
-
Atmosphere: Backfill with Argon or Nitrogen after every use.
-
Secondary Containment: Store the bottle inside a plastic desiccator or a sealed jar containing a bed of calcium chloride or Drierite . This acts as a sacrificial moisture sink.
-
Temperature: 2–8°C (Refrigerate).
Protocol B: Solid Sulfonyl Chlorides (e.g., p-Toluenesulfonyl chloride - TsCl)
-
Primary Container: Amber glass wide-mouth jar.
-
The "Crust" Hazard: Solids often sublime and recrystallize on the threads. Wipe threads clean with a dry Kimwipe before closing to ensure a hermetic seal.
-
Temperature: 2–8°C is standard, though many are stable at room temperature if strictly dry.
-
Validation: If the solid turns into a slush or liquid, it has hydrolyzed significantly (MP depression).
Part 3: Troubleshooting & FAQs
Ticket #401: "My bottle hissed when I opened it."
-
Diagnosis:
gas buildup due to moisture ingress. -
Immediate Action: Handle in a fume hood. The reagent is partially degraded.
-
Resolution:
-
Vent fully in the hood.
-
Assess purity (see Validation below). If liquid MsCl is cloudy, it contains sulfonic acid.
-
If usable, transfer to a new bottle with a fresh PTFE liner; the old liner is likely acid-etched and compromised.
-
Ticket #402: "My solid TsCl looks wet/oily."
-
Diagnosis: Eutectic formation. The melting point of pure TsCl is ~67–69°C. The byproduct (TsOH) acts as an impurity that drastically lowers the melting point, creating a "slush."
-
Resolution: Do not use "as is." The stoichiometry of your reaction will fail because the molecular weight of the mixture is unknown. Proceed to Purification Protocol A.
Ticket #403: "Can I store these in the freezer (-20°C) to extend life?"
-
Analysis: Yes, but with a caveat.
-
Risk: Taking a bottle from -20°C to Room Temp (RT) induces rapid condensation on the cold glass. If you open it before it fully equilibrates to RT, you introduce massive amounts of water.
-
Protocol: You must allow the bottle to warm inside a desiccator for 2-3 hours before opening.
Part 4: Remediation & Purification
When storage fails, use these field-proven purification methods.
Purification Protocol A: Recrystallization of TsCl (Solid)
Source: Armarego & Chai; Organic Syntheses.
-
Dissolution: Dissolve 10g of crude TsCl in minimal boiling chloroform (~25-30 mL) or benzene (if safety permits).
-
Filtration: If there are insoluble solids (often sulfonic acid salts), filter while hot.
-
Precipitation: Add 5 volumes of petroleum ether (bp 40–60°C) or n-hexane.
-
Crystallization: Cool to 0°C. White needles should form.
-
Wash: Filter and wash with cold pentane.
-
Vacuum Dry: Dry in a vacuum desiccator over
or KOH pellets (to absorb acid vapors).-
Target MP:67.5–69°C .[1]
-
Purification Protocol B: Distillation of MsCl (Liquid)
Source: Loba Chemie SDS / Armarego.
-
Setup: Use a vacuum distillation setup with a short path.
-
Pre-treatment: If heavily hydrolyzed, shake with cold 5%
, separate organic layer, and dry over first (Caution: evolution). -
Distillation: Distill under reduced pressure.
-
Target BP:60°C at 21 mmHg (adjust for your vacuum pressure).
-
Note: Discard the first 10% (forerun) which contains
and water azeotropes.
-
Part 5: Decision Matrix
Use this logic flow to determine if a reagent is safe for synthesis.
Figure 2: Workflow for assessing reagent quality before committing to expensive synthesis.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2017).[2] Purification of Laboratory Chemicals (8th ed.). Elsevier.[3] (Standard text for physical constants and purification protocols). [3]
-
Organic Syntheses. Coll. Vol. 4, p. 943 (1963); Vol. 34, p. 94 (1954). (Protocol for TsCl purification).
-
Sigma-Aldrich (Merck). Safety Data Sheet: Methanesulfonyl Chloride. (Hazard identification and storage data).
-
National Oceanic and Atmospheric Administration (NOAA). CAMEO Chemicals: Benzenesulfonyl Chloride. (Reactivity and incompatibility data).
Sources
Validation & Comparative
13C NMR Chemical Shift Guide: Thieno[3,2-b]thiophene Ring Carbons
This guide provides an in-depth technical analysis of the
Executive Summary: The Isomer Challenge
In the synthesis of fused thiophenes, particularly for organic field-effect transistors (OFETs) and solid-state lighting, distinguishing between the thieno[3,2-b]thiophene (centrosymmetric,
While
Structural Anatomy & Numbering Logic
Before analyzing the shifts, the carbon numbering system must be established to prevent assignment errors.
Thieno[3,2-b]thiophene ( Symmetry)
-
Symmetry: The molecule has a center of inversion.
-
Equivalence:
-
C2
C5 ( -carbons, adjacent to Sulfur) -
C3
C6 ( -carbons) -
C3a
C6a (Quaternary bridgehead carbons)
-
-
Result: The unsubstituted parent spectrum displays only 3 distinct
C signals .
Visualization: Ring Numbering & Symmetry
The following diagram illustrates the connectivity and symmetry axes critical for NMR interpretation.
Caption: Connectivity map of thieno[3,2-b]thiophene. Red nodes (C2/C5) are
Comparative Chemical Shift Data
The following data compares the parent thieno[3,2-b]thiophene against its primary isomer and the single-ring thiophene standard.
Table 1: C NMR Shifts of Parent Heterocycles (CDCl )
| Carbon Position | Thieno[3,2-b]thiophene (Target) | Thieno[2,3-b]thiophene (Isomer) | Thiophene (Reference) |
| Symmetry | |||
| C2 ( | 127.0 - 128.0 ppm | ~128.5 ppm | 125.6 ppm |
| C3 ( | 119.0 - 120.0 ppm | ~121.0 ppm | 127.3 ppm |
| Quaternary (C3a) | 139.0 - 140.0 ppm | ~145.0 ppm | N/A |
| Key Distinction | Upfield | Higher field C3a | C3 > C2 (Inverted) |
Critical Insight: In the fused thieno[3,2-b]thiophene system, the
-carbon (C3) appears upfield (lower ppm) relative to the-carbon (C2). This is the inverse of monocyclic thiophene, where C3 is typically downfield of C2. This "crossover" is a diagnostic feature of the fused system.
Performance Analysis: Substituent Effects (SCS)
Assigning substituted derivatives requires understanding how functional groups perturb the ring electronics. The table below demonstrates the Substituent Chemical Shift (SCS) "performance" of the ring carbons under different electronic loads.
Table 2: Derivative Shift Comparison (Experimental Data)
| Derivative | Solvent | C2 ( | C3 ( | C3a (Quat) | C5 ( | C6 ( | Reference |
| 3-Methyl-TT | CDCl | 122.6 | 130.0 (ipso) | 140.8 | 127.7 | 121.0 | [2] |
| 2,5-Dibromo-TT | CDCl | 113.6 (ipso) | 138.3 | ~139.0 | 113.6 | 138.3 | [1] |
| 2-Carbaldehyde | DMSO- | 145.3 (ipso) | 136.4 | 145.0 | 134.8 | 121.5 | [3] |
| 2,5-Dicarboxylate | CDCl | 138.8 (ipso) | 131.6 | 141.2 | 138.8 | 131.6 | [4] |
Mechanism of Action:
-
Electron-Withdrawing Groups (EWG): Substituents like Carbonyls (-CHO, -COOR) at C2 cause a massive downfield shift (+10 to +20 ppm) of the ipso carbon (C2) due to deshielding.
-
Electron-Donating Groups (EDG): Alkyl groups (e.g., Methyl) at C3 cause a moderate downfield shift (~+10 ppm) at the ipso carbon (C3) and a slight upfield shift at the adjacent ortho carbon (C2).
-
Heavy Atom Effect: Bromination at C2 causes a significant upfield shift (shielding) of the ipso carbon (to ~113 ppm), a counter-intuitive effect common with heavy halogens.
Experimental Protocol: High-Fidelity Acquisition
To ensure data integrity suitable for publication or patent filings, the following protocol is recommended.
Step-by-Step Workflow
-
Sample Preparation:
-
Dissolve 15–20 mg of the thienothiophene derivative in 0.6 mL of solvent.
-
Solvent Choice: Use CDCl
for neutral, alkylated derivatives. Use DMSO- or THF- for polar derivatives (carboxylic acids) or rigid fused systems with low solubility. -
Note: DMSO-
peaks (39.5 ppm) can obscure substituent alkyl signals; check for overlap.
-
-
Acquisition Parameters:
-
Frequency: Minimum 100 MHz (
C) / 400 MHz ( H). -
Relaxation Delay (d1): Set to 3–5 seconds .
-
Reasoning: The quaternary bridgehead carbons (C3a/C6a) have long spin-lattice relaxation times (
). Short delays will suppress these signals, making integration and detection difficult.
-
-
Scans: Minimum 512 scans (approx. 30 mins) to resolve low-intensity quaternary peaks.
-
-
Validation (The "Self-Validating" Step):
-
Run a DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment.
-
Logic:
-
C2/C3/C5/C6 (CH): Positive phase (Up).
-
Alkyl CH
: Negative phase (Down). -
C3a/C6a (Quaternary): Invisible .
-
-
Result: Comparing the standard
C{1H} spectrum with the DEPT-135 unambiguously identifies the bridgehead carbons.
-
Diagram: Structural Elucidation Workflow
Caption: Decision tree for assigning thieno[3,2-b]thiophene carbons using 1D NMR techniques.
References
-
Ho, P. Y., et al. "Photophysical characteristics and photosensitizing abilities of thieno[3,2-b]thiophene-based photosensitizers."[1] Journal of Photochemistry and Photobiology A: Chemistry, 2021 , 406, 112979. Link[1]
-
Zhu, X., et al. "Expedient Synthesis of Substituted Thieno[3,2-b]thiophenes." Molecules, 2024 , 29, 5345. Link
-
Fuller, L. S., et al. "Synthesis of thieno[3,2-b]thiophene derivatives."[2][3] J. Chem. Soc., Perkin Trans. 1, 1997 , 3465.
-
Gronowitz, S., Johnson, I., & Bugge, A. "Thieno[2,3-b]thiophene and Thieno[3,2-b]thiophene." Acta Chemica Scandinavica B, 1976 , 30, 417.[4] Link
-
Reich, H. J. "Structure Determination Using NMR." University of Wisconsin-Madison. Link
Sources
Comparative Guide to HPLC Methodologies for Purity Analysis of Thienothiophene Intermediates
Introduction
Thienothiophenes are a class of fused heterocyclic compounds composed of two thiophene rings.[1][2] Their planar, electron-rich structure makes them valuable building blocks in the development of organic electronics, including organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs).[3][4][5] The performance of these advanced materials is critically dependent on the purity of the thienothiophene intermediates used in their synthesis. Even trace impurities can significantly impact charge carrier mobility, device efficiency, and long-term stability.
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity of these intermediates. Its high resolution and sensitivity are ideal for separating the main compound from structurally similar impurities that may arise from starting materials, by-products, and degradation products.[6] This guide provides a comparative analysis of various reversed-phase HPLC (RP-HPLC) methods for the purity determination of thienothiophene intermediates, offering insights into method development, selection of stationary and mobile phases, and validation in accordance with industry standards.
The Imperative of Purity Analysis in Thienothiophene Synthesis
The synthesis of thienothiophene derivatives often involves multi-step reactions, such as Stille or Suzuki coupling, which can generate a variety of impurities.[7] Common impurities may include unreacted starting materials (e.g., brominated thiophenes), homo-coupled by-products, and regioisomers. For instance, in the synthesis of 2,5-disubstituted thieno[3,2-b]thiophenes, the presence of residual 2-bromo-5-substituted intermediates or the formation of 2,2'-bis-substituted by-products can be a significant issue. The structural similarity of these impurities to the target molecule necessitates a highly selective analytical method to ensure their effective separation and quantification.
A robust HPLC method is therefore not just a quality control tool but an integral part of the development process, providing crucial feedback for reaction optimization and purification strategies.
Comparative Analysis of HPLC Stationary Phases
The choice of stationary phase is the most critical parameter in developing a selective HPLC method. For aromatic and moderately polar compounds like thienothiophenes, several reversed-phase columns can be considered. The primary retention mechanism in reversed-phase chromatography is based on hydrophobic interactions between the analyte and the stationary phase.[8]
Standard C18 Columns
Octadecyl (C18) columns are the most widely used stationary phases in reversed-phase HPLC due to their high hydrophobicity and broad applicability.[9][10] They are well-suited for separating non-polar to moderately polar compounds. For thienothiophene intermediates, a C18 column can effectively separate the target compound from less polar impurities, such as residual alkylated starting materials.
However, C18 columns may show limited selectivity for structurally similar aromatic compounds, such as positional isomers, where the primary difference is the substitution pattern on the thienothiophene core.
Phenyl-Hexyl Columns
Phenyl-based stationary phases offer alternative selectivity to traditional alkyl phases.[9][11] The phenyl groups on the stationary phase can engage in π-π interactions with the aromatic rings of the thienothiophene analytes. This additional interaction mechanism can significantly enhance the separation of compounds with similar hydrophobicity but different aromatic character or substitution patterns.[8]
A Phenyl-Hexyl column is particularly advantageous for:
-
Separating isomers of substituted thienothiophenes.
-
Resolving the target compound from aromatic impurities that co-elute on a C18 column.
-
Enhancing the retention of more polar aromatic analytes.
Pentafluorophenyl (PFP) Columns
PFP columns provide a unique selectivity that combines hydrophobic, aromatic, and polar interactions. The electron-withdrawing fluorine atoms create a dipole moment on the phenyl ring of the stationary phase, leading to strong dipole-dipole and charge-transfer interactions with polarizable analytes. This makes PFP columns highly effective for separating a wide range of aromatic compounds, including those with halogen and nitro substituents.
Data Summary: Stationary Phase Comparison
| Stationary Phase | Primary Interaction Mechanism | Best Suited For | Potential Limitations |
| C18 (Octadecyl) | Hydrophobic (van der Waals) | General purpose, separation of non-polar to moderately polar compounds.[9][10] | Limited selectivity for positional isomers and structurally similar aromatic compounds. |
| Phenyl-Hexyl | Hydrophobic, π-π interactions | Separation of aromatic and unsaturated compounds, isomers.[11] | May have lower retention for highly aliphatic compounds compared to C18. |
| PFP (Pentafluorophenyl) | Hydrophobic, π-π, dipole-dipole, charge-transfer | Separation of halogenated compounds, isomers, and polar aromatic analytes. | Can exhibit strong retention for some compounds, requiring higher organic content in the mobile phase. |
Experimental Protocols and Method Development
A systematic approach to method development is crucial for achieving optimal separation. The following workflow outlines a typical process for developing a purity method for a novel thienothiophene intermediate.
Experimental Workflow Diagram
Sources
- 1. Thienothiophene - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. A multifunctional thienothiophene member: 4-thieno[3,2-b]thiophen-3-ylbenzonitrile (4-CNPhTT) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Choosing Your LC Stationary Phase [discover.restek.com]
- 9. veeprho.com [veeprho.com]
- 10. sepscience.com [sepscience.com]
- 11. Some new selective stationary phases for RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Thieno[3,2-b]thiophene-2-sulfonyl chloride
Executive Safety Summary
Thieno[3,2-b]thiophene-2-sulfonyl chloride is a highly reactive electrophile used in the synthesis of advanced organic semiconductors and pharmaceuticals.[1][2] Unlike its parent compound (thieno[3,2-b]thiophene), the introduction of the sulfonyl chloride moiety renders this compound corrosive and moisture-sensitive .[1][2]
Immediate operational risks include severe skin burns, permanent eye damage, and the liberation of hydrogen chloride (HCl) gas upon contact with ambient moisture.[2]
Emergency Action Card
| Parameter | Specification |
| CAS Number | 2503207-46-1 |
| Physical State | Solid (typically off-white to yellow powder) |
| Primary Hazards | Skin Corr.[1][2] 1B , Eye Dam. 1 , EUH014 (Reacts violently with water) |
| Incompatibility | Water, Alcohols, Strong Bases, Amines, Oxidizers |
| First Aid (Skin) | Wash immediately with soap and water for 15 min.[1][2][3] Do not use neutralization agents on skin.[2] |
| First Aid (Eyes) | Rinse cautiously with water for 15+ min.[1][2][3][4][5][6] Remove contact lenses.[2][4][5][7][8][9] Seek immediate medical attention. |
Chemical Hazard Analysis & Mechanism
To select the correct PPE, one must understand the causality of the hazard.[2]
The Hydrolysis Threat:
Sulfonyl chlorides (
Why Standard PPE Fails:
-
HCl Generation: The byproduct is hydrochloric acid gas, which bypasses standard particulate filters (N95).[2]
-
Permeation: Sulfonyl chlorides can permeate standard latex and thin nitrile gloves, carrying the corrosive acid directly to the skin.[2]
-
Lachrymatory Effect: The compound acts as a mucous membrane irritant; standard safety glasses allow vapor entry around the seal.[2]
Personal Protective Equipment (PPE) Matrix
This protocol uses a Defense-in-Depth strategy.[2]
| Protection Zone | Recommended Equipment | Technical Justification |
| Hand (Primary) | Silver Shield® (Laminate) or Viton® | Standard nitrile degrades upon prolonged contact with chlorinated organic sulfur compounds.[1][2] Laminate offers >480 min breakthrough time.[2] |
| Hand (Secondary) | Disposable Nitrile (5-8 mil) | Worn over the laminate gloves to provide dexterity and protect the expensive inner glove from gross contamination.[1][2] |
| Eye/Face | Chemical Splash Goggles + Face Shield | Safety glasses are insufficient due to the risk of airborne dust or splash hydrolysis.[1][2] A face shield protects the neck/chin from corrosive dust.[2] |
| Respiratory | P100 + OV/AG Cartridge | OV/AG (Organic Vapor/Acid Gas) is mandatory.[1][2] The P100 protects against the solid powder, while the AG layer neutralizes evolved HCl.[2] |
| Body | Tyvek® Lab Coat or Chemical Apron | Cotton lab coats absorb corrosive liquids/dusts, holding them against the skin.[1][2] Tyvek repels particulates and splashes.[2] |
Operational Protocols
A. Storage and Stability[3][4][5][6][11][12]
-
Atmosphere: Store under inert gas (Argon or Nitrogen).[1][2] Moisture ingress will degrade the reagent into the sulfonic acid (useless for synthesis) and pressurize the container with HCl.[2]
-
Temperature: Refrigerate (2–8°C) to slow thermal decomposition.
-
Container: Tightly sealed glass with Teflon-lined caps.[1][2] Do not use metal spatulas (corrosion risk) or cork/rubber seals (degradation).[1][2]
B. Weighing and Transfer
Objective: Minimize atmospheric exposure and dust generation.[2]
-
Engineering Control: Perform all handling inside a Chemical Fume Hood or Glovebox .[1][2]
-
Static Control: Use an anti-static gun on the weighing boat. Dry powders of fused thiophenes can be electrostatically charged, leading to "jumping" powder.[2]
-
Transfer: Use a disposable plastic spatula.[2] Immediately recap the stock bottle.
C. Reaction Setup & Quenching
The Critical Step: The most dangerous phase is quenching the reaction mixture, where unreacted sulfonyl chloride may be present.[2]
-
Cooling: Cool the reaction mixture to 0°C before quenching.
-
Quench Agent: Do not add water directly.[2][3][6] Add a saturated aqueous solution of Ammonium Chloride (
) or Sodium Bicarbonate ( ) dropwise.[1][2] -
Phase Separation: The organic layer may contain residual sulfonyl chloride.[2] Treat all waste as corrosive.[2]
Decision Logic & Workflows
Handling Decision Tree
This diagram guides the researcher through the safe handling logic based on the quantity and state of the reagent.[2]
Figure 1: Decision logic for selecting engineering controls and PPE based on scale.
Emergency Response & Disposal Flow
This workflow details the specific steps for neutralizing spills or waste, preventing secondary exposure.[2][5]
Figure 2: Safe disposal and spill response workflow. Note the prohibition of water on direct spills.[1][2]
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2] Retrieved from [Link]
-
PubChem. (2025).[2] Thiophene-2-sulfonyl chloride Compound Summary. National Library of Medicine.[2] Retrieved February 25, 2026, from [Link][1][2]
Sources
- 1. Thienothiophenes | Fisher Scientific [fishersci.com]
- 2. Thieno(3,2-b)thiophene | C6H4S2 | CID 136063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Thiophene-2-sulfonyl chloride(16629-19-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. store.sangon.com [store.sangon.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.com [fishersci.com]
- 8. aksci.com [aksci.com]
- 9. downloads.ossila.com [downloads.ossila.com]
- 10. What are the safety precautions when handling Benzene Sulfonyl Chloride? - Blog [nuomengchemical.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
